5-Fluoro-2-phenylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKQVJNACDJQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588052 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-69-4 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-phenylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-phenylbenzoic acid (CAS No: 926219-69-4). This fluorinated biphenyl carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its strategic fluorine substitution significantly influences its electronic properties, metabolic stability, and binding interactions, making it a compound of high interest for researchers in drug discovery and organic synthesis. This document details its physicochemical characteristics, provides a validated synthetic protocol via Suzuki-Miyaura coupling, explores its chemical reactivity, and discusses its role in the development of novel therapeutics and advanced materials.
Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds
The biphenyl motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of fluorine into such scaffolds is a widely employed strategy in drug design to modulate a range of properties, including metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity.[2][3] Fluorine's high electronegativity and small size can alter electronic distribution and create unique intermolecular interactions, often leading to enhanced potency and improved pharmacokinetic profiles.[4]
This compound is a bifunctional reagent that combines the structural rigidity of the biphenyl core with the synthetic versatility of a carboxylic acid and the modulating effects of a fluorine substituent. This guide serves as a technical resource for scientists leveraging this molecule in their research, providing foundational data and practical insights into its chemical behavior.
Molecular Structure and Core Identifiers
The fundamental structure of this compound consists of a benzoic acid ring substituted with a phenyl group at the 2-position and a fluorine atom at the 5-position.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is presented below. These characteristics are fundamental for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 926219-69-4 | [5][6][7] |
| Molecular Formula | C₁₃H₉FO₂ | [5][8] |
| Molecular Weight | 216.21 g/mol | [5][8] |
| Appearance | White to off-white solid | Typical for this class of compound |
| Melting Point | Not consistently reported; expected to be a solid at room temperature. | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Poorly soluble in water. | Inferred from structure |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Spectroscopic Data Interpretation
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.2 ppm. The fluorine atom will cause splitting (coupling) in the signals of adjacent protons, resulting in complex multiplets. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
-
¹³C NMR: Aromatic carbons will resonate between 110-140 ppm. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant. The carboxyl carbon (C=O) will be observed downfield, typically >165 ppm.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic system.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1250 cm⁻¹), and C=C stretches from the aromatic rings (~1450-1600 cm⁻¹).
Synthesis and Manufacturing
This compound is most efficiently synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preferred method for its high functional group tolerance and mild reaction conditions.[9][10]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the gram-scale synthesis of the title compound. The causality behind this choice is the commercial availability of the starting materials and the high efficiency of this palladium-catalyzed reaction for forming C-C bonds between sp²-hybridized carbons.[11][12]
Materials:
-
2-Bromo-5-fluorobenzoic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (typically in a 4:1 to 3:1 v/v ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 4-12 hours.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify to pH ~2-3 using 1 M HCl. This step protonates the carboxylate salt, making the product soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a solid.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by its carboxylic acid functional group, which serves as a versatile handle for derivatization.
Caption: Key derivatization reactions of this compound.
Reactions at the Carboxylic Acid Group
-
Esterification: Standard Fischer esterification with an alcohol under acidic catalysis provides the corresponding esters. This is often used to protect the carboxylic acid or to modulate solubility and cell permeability in drug candidates.
-
Amidation: The formation of amides is a cornerstone of medicinal chemistry. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. More commonly, direct coupling with an amine is performed using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-fluoro-[1,1'-biphenyl]-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Reactions on the Aromatic Rings
Electrophilic aromatic substitution on the biphenyl system is possible but complex. The carboxylic acid group is deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The phenyl group is activating and ortho-, para-directing towards its own ring. The outcome of such reactions would depend heavily on the specific reagents and conditions used.
Applications in Research and Development
The primary value of this compound lies in its utility as a versatile building block.
-
Medicinal Chemistry: The fluorinated biphenyl carboxylic acid scaffold is present in numerous developmental drugs and approved pharmaceuticals, particularly in anti-inflammatory agents, kinase inhibitors, and other targeted therapies. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life, while the carboxylic acid often serves as a key binding group to interact with targets like enzymes or receptors.[2]
-
Materials Science: The rigid biphenyl structure is a component of liquid crystals and specialty polymers. The polarity introduced by the fluorine and carboxylic acid groups can be exploited to fine-tune the properties of these materials, such as thermal stability and dielectric constant.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is limited, compounds of this class are typically considered irritants.
-
GHS Hazard Classification (Predicted):
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.
-
-
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is a high-value chemical intermediate whose strategic design combines the robust biphenyl scaffold with the advantageous properties of fluorine and the synthetic utility of a carboxylic acid. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling chemistry. For researchers in drug discovery and materials science, this compound offers a reliable platform for constructing complex molecules with tailored physicochemical and biological properties. A thorough understanding of its reactivity and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 4-ethylBenzofuran,4-Ethylbenzoic Acid Suppliers & Manufacturers [chemicalregister.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
5-Fluoro-2-phenylbenzoic Acid: A Preclinical Candidate for Novel Anti-Inflammatory Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide delineates the scientific premise, hypothesized mechanism of action, and a comprehensive investigational roadmap for evaluating the biological activity of 5-Fluoro-2-phenylbenzoic acid. While direct empirical data for this specific molecule is nascent, its structural analogy to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and the established influence of fluorine substitution in medicinal chemistry provide a strong rationale for its investigation as a novel anti-inflammatory agent. This document serves as a strategic guide for its preclinical assessment, detailing the requisite in vitro and in vivo protocols to rigorously evaluate its therapeutic potential.
Introduction: The Rationale for Investigation
The landscape of drug discovery is continually evolving, with a persistent need for new chemical entities that offer improved efficacy, safety, and pharmacokinetic profiles. Fluorinated benzoic acid derivatives have emerged as a particularly fruitful area of research, as the introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Numerous fluorinated benzoic acid derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5]
This compound is an intriguing, yet underexplored, molecule that belongs to this promising class of compounds. Its core structure, N-phenylanthranilic acid, is the foundational pharmacophore of fenamate NSAIDs, such as mefenamic acid and flufenamic acid.[6][7] These drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[8][9] The strategic placement of a fluorine atom on the phenyl ring of this compound is hypothesized to enhance its biological activity and pharmacokinetic properties.
This guide presents a logical, evidence-based framework for the systematic evaluation of this compound as a potential anti-inflammatory therapeutic.
Hypothesized Mechanism of Action: A Fenamate Analogue and COX Inhibitor
Based on its structural similarity to the fenamate class of NSAIDs, the primary hypothesis is that this compound will function as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By blocking the active site of these enzymes, this compound is expected to reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
The presence of the fluorine atom may influence the binding affinity and selectivity of the compound for the COX isoenzymes, potentially leading to an improved therapeutic index compared to existing fenamates.
Caption: Hypothesized mechanism of action for this compound.
A Roadmap for Preclinical Evaluation: From Bench to In Vivo
A tiered approach is proposed to systematically evaluate the biological activity of this compound, beginning with in vitro enzymatic assays and progressing to in vivo models of inflammation.
Caption: A comprehensive workflow for evaluating this compound.
Detailed Experimental Protocols
In Vitro Evaluation: COX-1 and COX-2 Inhibition Assays
The initial screening of this compound will involve determining its inhibitory activity against the COX-1 and COX-2 isoenzymes.[11] This will allow for the calculation of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and the determination of its selectivity index.[12]
Objective: To quantify the inhibitory potency and selectivity of this compound against human recombinant COX-1 and COX-2 enzymes.
Methodology: Fluorometric Assay [13]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound to determine the IC50 value.
-
Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK414).
-
Prepare arachidonic acid solution.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for a specified time at 37°C to allow for inhibitor binding.[14]
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Expected Data Output:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >100 | ~0.30 | >333 |
| Mefenamic Acid (Control) | ~10 | ~25 | 0.4 |
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a well-established and widely used assay to evaluate the anti-inflammatory activity of novel compounds.[15][16]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
-
Animal Acclimatization:
-
Male Wistar rats (150-200g) will be acclimatized for at least one week under standard laboratory conditions.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
Groups 3-5: this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, orally).
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle orally to the respective groups.
-
After a set time (e.g., 60 minutes) to allow for absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[15]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.[19]
-
-
Data Analysis:
-
Calculate the percentage of paw edema at each time point for all groups.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Experimental Value | - |
| Indomethacin | 10 | Experimental Value | Calculated Value |
| This compound | 10 | Experimental Value | Calculated Value |
| This compound | 30 | Experimental Value | Calculated Value |
| This compound | 100 | Experimental Value | Calculated Value |
Future Directions and Concluding Remarks
Should this compound demonstrate significant anti-inflammatory activity in the initial preclinical models, further investigations would be warranted. These could include:
-
Analgesic Activity Assessment: Utilizing models such as the hot plate or writhing test.
-
Gastrointestinal Safety Profile: Evaluating the potential for gastric ulceration, a common side effect of non-selective NSAIDs.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of Action Studies: Further elucidating the molecular interactions with the COX enzymes through techniques like X-ray crystallography or molecular modeling.
References
-
Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
Ghanghas, P., et al. (2015). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 87(5), 849-859. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Park, J. H., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 68(2), 227–233. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mefenamic Acid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Nakao, J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Medical and Biological Engineering, 40(1), 143-151. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved from [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10549–10566. Retrieved from [Link]
-
Bio-protocol. (2020). Carrageenan-Induced Paw Edema Test. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid? Retrieved from [Link]
-
New Journal of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 9. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorinated Benzoic Acid Pharmacophore: A Technical Guide to Unlocking Novel Therapeutics
Preamble: The Strategic Imperative of Fluorine in Drug Design
The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry.[1][2][3] This is not merely an act of atomic substitution but a strategic maneuver to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—grant it the ability to modulate acidity, lipophilicity, metabolic stability, and target binding affinity.[1][2][4][5] When these attributes are conferred upon the benzoic acid framework, a privileged structure in its own right, the resulting fluorinated benzoic acid derivatives emerge as a class of compounds with immense therapeutic potential.[3][6] This guide provides an in-depth exploration of the pharmacophore of fluorinated benzoic acids, offering a synthesis of theoretical principles, computational strategies, and experimental validation for researchers, scientists, and drug development professionals.
Section 1: The Physicochemical Bedrock of the Fluorinated Benzoic Acid Pharmacophore
The pharmacophoric identity of a fluorinated benzoic acid is intrinsically linked to the profound electronic and steric alterations induced by fluorine substitution. These changes dictate how the molecule interacts with its biological target and navigates the physiological environment.
Modulating Acidity (pKa): A Handle on Ionization and Interaction
The electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group.[7] This inductive effect withdraws electron density from the aromatic ring, thereby stabilizing the carboxylate anion and lowering the pKa, which signifies a stronger acid.[7] The position of the fluorine atom is critical; ortho-substitution generally exerts the most potent acidifying effect due to proximity. This fine-tuning of pKa is a powerful tool in drug design, as the ionization state of the carboxylic acid is paramount for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) properties.[8][9]
Navigating Lipophilicity (LogP/LogD): The Key to Permeability and Bioavailability
Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is a critical determinant of membrane permeability and overall bioavailability.[2][6] While fluorine is highly electronegative, its small size means that the introduction of a single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular context.[7] Judicious placement of fluorine can therefore enhance a molecule's ability to cross cellular membranes and reach its site of action.[4][6] This modulation of lipophilicity is a key strategy for improving the drug-like properties of benzoic acid derivatives.[8]
Enhancing Metabolic Stability: The C-F Bond as a Metabolic Shield
The exceptional strength of the carbon-fluorine bond renders it highly resistant to metabolic cleavage.[10] This property is frequently exploited to block "metabolic soft spots" in a molecule, positions that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][10] By replacing a hydrogen atom at such a position with fluorine, the metabolic stability of the compound can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.[4]
The interplay of these physicochemical properties is summarized in the table below, comparing benzoic acid with several of its fluorinated derivatives.
| Compound | Structure | pKa | logP |
| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 |
| 2-Fluorobenzoic Acid | o-FC₆H₄COOH | 3.27 | 1.856 |
| 3-Fluorobenzoic Acid | m-FC₆H₄COOH | 3.86 | 2.163 |
| 4-Fluorobenzoic Acid | p-FC₆H₄COOH | 4.14 | 2.07 |
Data sourced from BenchChem[7]
Section 2: Deciphering the Pharmacophore: A Dual-Pronged Approach
The elucidation of a pharmacophore—the essential three-dimensional arrangement of chemical features necessary for biological activity—is a pivotal step in drug discovery.[11][12] For fluorinated benzoic acids, this can be approached from two complementary perspectives: ligand-based and structure-based methods.[11][13]
Caption: A generalized workflow for pharmacophore elucidation.
Ligand-Based Pharmacophore Modeling: Learning from the Actives
When the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified, ligand-based methods are employed.[12][14] This approach is predicated on the principle that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Ligand Set Preparation:
-
Compile a structurally diverse set of at least 15-20 fluorinated benzoic acid analogues with a wide range of biological activities (e.g., IC50 or Ki values).
-
Carefully check and correct the 2D structures for proper atom types, bond orders, and protonation states at physiological pH.
-
Generate 3D conformations for each molecule using a robust conformational analysis method (e.g., Monte Carlo or systematic search).
-
-
Pharmacophore Feature Definition:
-
Identify potential pharmacophoric features for each molecule. For fluorinated benzoic acids, these typically include:
-
Hydrogen Bond Acceptor (from the carboxylate oxygen and potentially the fluorine atom)
-
Hydrogen Bond Donor (from the carboxylic acid proton)
-
Aromatic Ring
-
Hydrophobic features
-
-
-
Hypothesis Generation:
-
Utilize software such as PHASE, Catalyst, or LigandScout to align the conformations of the active molecules and identify common pharmacophore feature arrangements.[11]
-
The software will generate a series of pharmacophore hypotheses, each consisting of a 3D arrangement of features.
-
-
Model Validation (Self-Validating System):
-
Internal Validation: Score the generated hypotheses based on their ability to correctly rank the molecules in the training set.
-
External Validation:
-
Test Set: Withhold a subset of active molecules from the initial training set. A predictive model should be able to accurately estimate the activity of these "unseen" compounds.[15]
-
Decoy Set: Create a database of molecules with similar physicochemical properties to the actives but presumed to be inactive. A robust pharmacophore model should exhibit high sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives).[13][15]
-
Fischer's Randomization Test: Generate multiple pharmacophore models from randomized data sets. The statistical significance of the original model is confirmed if it is superior to the models generated from scrambled data.[13][15]
-
-
Structure-Based Pharmacophore Modeling: Guided by the Target
When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), a structure-based approach can be undertaken.[13] This method provides a more direct route to identifying the key interactions between the ligand and the protein's binding site.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
-
Target Preparation:
-
Obtain the 3D structure of the target protein, preferably co-crystallized with a ligand.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in key interactions.
-
-
Binding Site Analysis:
-
Identify the amino acid residues that form the binding pocket and interact with the co-crystallized ligand or a docked fluorinated benzoic acid.
-
Analyze the nature of these interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, halogen bonds). The fluorine atom, with its partial negative charge, can participate in favorable electrostatic interactions or even halogen bonds.
-
-
Pharmacophore Generation:
-
Use software to automatically generate a pharmacophore model based on the identified interactions within the binding site.
-
Alternatively, manually construct a pharmacophore hypothesis based on a thorough understanding of the key interactions.
-
-
Model Refinement and Validation:
Section 3: The Role of Quantum Mechanics in Refining the Pharmacophore
While classical pharmacophore modeling provides a valuable framework, quantum mechanical (QM) calculations can offer a more nuanced understanding of the electronic properties that govern molecular interactions.[14][16] For fluorinated compounds, where electrostatic effects are paramount, QM methods are particularly insightful.
Causality Behind Using QM Methods:
-
Accurate Charge Distribution: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electron distribution within a molecule compared to empirical force fields.[16] This is crucial for understanding the electrostatic potential of the fluorinated benzoic acid and predicting its interactions with the target protein.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.[17]
-
Halogen Bond Propensity: QM calculations can be used to model and quantify the strength of potential halogen bonds between the fluorine atom and electron-donating groups in the binding site, an interaction that may be poorly described by classical models.
Caption: Workflow for refining a pharmacophore model with QM.
Section 4: Case Study: Fluorinated Benzoic Acids in FDA-Approved Drugs
The successful application of the principles outlined in this guide is evident in the numerous FDA-approved drugs that incorporate a fluorinated benzoic acid moiety or a related fluorinated aromatic acid. For instance, the strategic placement of fluorine in various therapeutic agents has been shown to enhance metabolic stability and oral bioavailability.[18] In the development of certain kinase inhibitors, fluorinated moieties have been demonstrated to form crucial hydrogen bonds within the target's binding site, leading to high affinity.[18] Furthermore, structure-activity relationship (SAR) studies on drugs like Vericiguat have shown that the addition of a fluorine atom leads to improved biological activity. These examples underscore the power of leveraging the unique properties of fluorine within a benzoic acid framework to develop effective therapeutics.
Section 5: Future Perspectives and Conclusion
The exploration of the fluorinated benzoic acid pharmacophore is an ongoing endeavor. Advances in computational chemistry, particularly in the accuracy of QM/MM methods and the application of machine learning to predict ADMET properties, will undoubtedly accelerate the discovery of novel therapeutics.[16][19] The continued development of novel synthetic methodologies for the precise and efficient introduction of fluorine into aromatic systems will further expand the accessible chemical space.[20]
References
- Vertex AI Search. (2026). The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Google Cloud.
- National Institutes of Health. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
- IDOSR JOURNALS. (n.d.).
- PubMed. (2021).
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- (n.d.). Pharmacophore Mapping: An Important Tool in Modern Drug Design and Discovery.
- National Institutes of Health. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Bonde, C. B., Gawad, J. K. B., & Kumar, S. B. (2016). Designing potent antitrypanosomal agents using 3D QSAR, pharmacophore modelling, virtual screening and molecular docking studies. Pharmacophore, 7(5), 349-363.
- (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- American Chemical Society. (n.d.). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?.
- PubMed. (2024).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
- ResearchGate. (n.d.). Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
- BenchChem. (2025).
- Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society Journals.
- MDPI. (n.d.).
- (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry. Elsevier Ltd.
- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. benthamscience.com [benthamscience.com]
- 12. wpage.unina.it [wpage.unina.it]
- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idosr.org [idosr.org]
- 15. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Note & Protocol: Synthesis of 5-Fluoro-2-phenylbenzoic Acid via Suzuki-Miyaura Coupling
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
The synthesis of biaryl carboxylic acids is a cornerstone of modern medicinal chemistry, providing foundational scaffolds for a multitude of therapeutic agents. Among these, 5-Fluoro-2-phenylbenzoic acid stands out as a particularly valuable building block. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, a strategy widely employed in drug design.[1][2] This biaryl motif is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds.[3]
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, offers an exceptionally robust and versatile route to construct the requisite carbon-carbon bond between two aromatic rings.[4] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the stability and commercial availability of its organoboron reagents, making it highly amenable to both laboratory-scale synthesis and industrial production.[5]
This document provides an in-depth guide to the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles. It is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood protocol for this important transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Dissection
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (e.g., C-Br) of the electrophile, in this case, 2-bromo-5-fluorobenzoic acid. This step forms a square planar Pd(II) intermediate.[6][8] The choice of ligand is crucial here; electron-rich phosphine ligands can promote this rate-limiting step.[6]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the nucleophilic organoboron species (phenylboronic acid) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[4][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which readily transfers its phenyl group to the Pd(II) center, displacing the halide.[10] The exact mechanism of this transfer is complex but is facilitated by the formation of the boronate.[4]
-
Reductive Elimination : The final step involves the two organic groups (the fluorinated benzoic acid derivative and the phenyl group) on the Pd(II) center coupling to form the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls and clear endpoints for a reproducible synthesis of this compound.
Materials and Equipment
-
Reagents : 2-Bromo-5-fluorobenzoic acid, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Deionized water, Diethyl ether, 2M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), separatory funnel, rotary evaporator, Buchner funnel, standard glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-5-fluorobenzoic acid | 219.01 | 2.19 g | 10.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.46 g | 12.0 | 1.2 |
| Palladium(II) acetate | 224.50 | 45 mg | 0.20 | 0.02 (2 mol%) |
| Triphenylphosphine | 262.29 | 210 mg | 0.80 | 0.08 (8 mol%) |
| Potassium carbonate | 138.21 | 4.15 g | 30.0 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluorobenzoic acid (2.19 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Catalyst Preparation (Pre-mixing) : In a separate small vial, dissolve palladium(II) acetate (45 mg, 0.20 mmol) and triphenylphosphine (210 mg, 0.80 mmol) in 5 mL of 1,4-dioxane. Stir for 5 minutes until a homogenous solution is formed. Rationale: Pre-mixing the palladium source and the ligand allows for the in-situ formation of the active catalytic species and prevents the reduction of Pd(II) to palladium black before the catalytic cycle begins.
-
Reagent Addition & Inert Atmosphere : Add the remaining 1,4-dioxane (35 mL) and deionized water (10 mL) to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. Rationale: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.
-
Initiation : Using a syringe, add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions : Heat the mixture to 90 °C with vigorous stirring.
-
In-Process Monitoring : Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase with a drop of acetic acid). The starting aryl bromide should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Acidification : Once the reaction is complete, cool the flask to room temperature. Carefully add 50 mL of deionized water. Transfer the mixture to a separatory funnel and wash with 2 x 30 mL of diethyl ether to remove non-acidic impurities (like triphenylphosphine oxide and any biphenyl homocoupling product). Discard the organic layers.
-
Work-up - Product Isolation : Acidify the aqueous layer to pH ~2 by the slow addition of 2M HCl. A white precipitate of the crude this compound will form. Rationale: The product is a carboxylic acid, which is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, water-insoluble acid to precipitate.
-
Purification - Filtration : Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Purification - Recrystallization : For higher purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the molecular structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular weight and assess purity.[11]
-
Melting Point : To compare with literature values as a measure of purity.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (decomposed). | 1. Ensure a thoroughly deoxygenated system. Use fresh catalyst/ligand.2. Switch to a stronger base like K₃PO₄ or ensure the base is finely powdered for better solubility.3. Use fresh, high-purity boronic acid. |
| Significant Homocoupling | 1. Presence of oxygen.2. Reaction temperature is too high or prolonged. | 1. Improve inert atmosphere technique.2. Reduce reaction temperature slightly or shorten the reaction time once the starting material is consumed. |
| Dehalogenation of Starting Material | 1. Presence of impurities (e.g., water, hydride sources).2. Inappropriate ligand or base. | 1. Use anhydrous solvents if necessary.2. Screen alternative ligands or bases. Sometimes a milder base can suppress this side reaction. |
| Difficulty in Purification | 1. Residual boronic acid or its derivatives.2. Persistent palladium catalyst in the product. | 1. During work-up, perform an additional wash with a dilute base to remove acidic boronic acid before acidifying to precipitate the product.2. Treat the organic solution of the product with activated carbon or use a palladium scavenger. |
Safety Precautions
-
Chemical Hazards : Palladium compounds are toxic and should be handled with care. Aryl halides and boronic acids can be irritants. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Engineering Controls : All operations should be conducted in a well-ventilated chemical fume hood.
-
Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.
Conclusion
The Suzuki-Miyaura coupling is a highly reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to key experimental parameters such as catalyst activity, inert atmosphere, and proper work-up procedures, researchers can consistently achieve high yields of this valuable synthetic intermediate. This protocol provides a robust foundation for the successful application of this powerful reaction in drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Namera, A., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Retrieved from [Link]
-
Oldridge, E., & valor, D. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Filip, K., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Retrieved from [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]
-
Chinthapally, K., & Priefer, R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Retrieved from [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]
-
Butters, M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Retrieved from [Link]
-
Qu, Z.-R., et al. (2008). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Liu, S., et al. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. RSC Publishing. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Fyfe, J. W. B., et al. (2023). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Abbu, S., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. PMC. Retrieved from [Link]
-
Kondolff, I., et al. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Retrieved from [Link]
-
Chen, Y.-C., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. Retrieved from [Link]
-
Kim, J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Retrieved from [Link]
-
Carradori, S., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. RSC Publishing. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biphenyl Scaffold: Harnessing 5-Fluoro-2-phenylbenzoic Acid Derivatives in Medicinal Chemistry
Introduction: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The 5-fluoro-2-phenylbenzoic acid scaffold represents a promising, albeit relatively underexplored, platform for the development of novel therapeutics. While detailed public data on this specific parent compound is limited, its structural motif is central to a class of well-established anti-inflammatory drugs and serves as a versatile intermediate in the synthesis of diverse bioactive agents.[3][4] This guide will delve into the medicinal chemistry applications of this structural class, with a particular focus on its role in the development of anti-inflammatory and anticancer agents. We will use the well-characterized non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen, a close structural analog, to provide concrete examples of experimental protocols and to illustrate the therapeutic potential of the 2-fluorobiphenyl moiety.
I. The this compound Scaffold: A Privileged Structure
The this compound structure combines several key features that make it an attractive starting point for drug discovery:
-
The Biphenyl Core: This motif provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of functional groups to interact with biological targets.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can significantly influence the acidity of the carboxylic acid group, impacting its interaction with enzyme active sites and altering the molecule's overall electronic properties.[3]
-
Carboxylic Acid Group: This functional group is a common feature in many NSAIDs, acting as a key binding element, often through interaction with arginine residues in the active sites of cyclooxygenase (COX) enzymes.[5]
These features collectively suggest the potential for this compound derivatives to act as potent modulators of enzymes involved in inflammation and cell proliferation.
II. Application Note: Anti-Inflammatory Agents Targeting Cyclooxygenase
A. Rationale and Mechanism of Action
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[8] The selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9] The biphenyl scaffold of this compound is well-suited for targeting the active site of COX enzymes.
Below is a diagram illustrating the arachidonic acid pathway and the role of COX inhibitors.
Caption: Arachidonic Acid Cascade and Inhibition by NSAIDs.
B. Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against COX-1 and COX-2.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a derivative of this compound)
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
2. Procedure:
-
Prepare a series of dilutions of the test compound and positive controls in DMSO.
-
In a 96-well plate, add the reaction buffer, followed by the diluted test compound or control.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Data Analysis and Interpretation: The IC50 values for COX-1 and COX-2 are used to determine the potency and selectivity of the test compound. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Flurbiprofen (Example) | 0.5 | 0.3 | 1.67 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
Note: The above data is illustrative. Actual values may vary based on experimental conditions.
III. Application Note: Anticancer Agents
A. Rationale and Potential Mechanisms
The this compound scaffold and its derivatives have also been investigated for their potential as anticancer agents.[10][11] Several mechanisms could be at play:
-
Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a known driver of cancer progression. By inhibiting COX-2, which is often overexpressed in tumors, these compounds can reduce the production of prostaglandins that promote tumor growth and angiogenesis.[12]
-
Induction of Apoptosis: Some fluorinated compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, derivatives of 5-fluoro-2-methylbenzoic acid have been shown to bind to microtubules, suppressing their polymerization and leading to apoptosis.[11]
-
Inhibition of Tyrosine Kinases: The biphenyl scaffold can be elaborated to target the ATP-binding site of protein tyrosine kinases, which are critical regulators of cell growth and proliferation.
The diagram below illustrates a simplified workflow for evaluating the anticancer activity of a novel compound.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. d-nb.info [d-nb.info]
- 3. chemimpex.com [chemimpex.com]
- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-2-phenylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the myriad of structural motifs employed by medicinal chemists, fluorinated biaryl compounds have emerged as a particularly privileged class. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. When combined with the conformational flexibility and extended chemical space offered by a biaryl system, the resulting scaffold becomes a powerful tool for the development of innovative therapeutics. This guide provides an in-depth exploration of 5-Fluoro-2-phenylbenzoic acid, a versatile building block that embodies these desirable characteristics, and offers detailed protocols for its synthesis and derivatization.
The this compound scaffold is of significant interest due to the unique interplay of its constituent parts. The fluorine atom at the 5-position can enhance binding interactions with target proteins and improve metabolic stability by blocking potential sites of oxidation. The biaryl core provides a rigid, yet tunable, platform for orienting functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets. The carboxylic acid moiety serves as a convenient synthetic handle for further elaboration, allowing for the facile introduction of diverse functionalities through amide bond formation, esterification, or other transformations. This combination of features makes this compound a valuable starting point for the synthesis of libraries of compounds for screening against a wide range of therapeutic targets.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | N/A |
| Molecular Weight | 216.21 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not readily available | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | Inferred |
Synthesis of this compound: A Protocol for Suzuki-Miyaura Coupling
The construction of the biaryl scaffold of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, renowned for its mild reaction conditions and broad functional group tolerance, is the method of choice for this transformation.[1] The following protocol details a representative procedure for the synthesis of this compound from commercially available starting materials.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Materials
-
2-Bromo-5-fluorobenzoic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use to prevent oxidation of the catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Applications in Pharmaceutical Research and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The following sections highlight key areas where this building block can be effectively employed.
Synthesis of Novel Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[2] Many NSAIDs feature a biaryl scaffold. The this compound core can be derivatized to generate novel NSAID candidates. A common strategy involves the amidation of the carboxylic acid with various amines to introduce additional diversity and modulate the compound's biological activity.
Caption: General workflow for the synthesis of amide derivatives.
Development of Anticancer Therapeutics
The biaryl motif is present in numerous anticancer agents. Derivatives of this compound can be designed to target various cancer-related pathways. For instance, the scaffold can be elaborated to synthesize inhibitors of protein kinases, which are often dysregulated in cancer. The fluorine substituent can enhance the binding affinity and selectivity of these inhibitors. Related fluorinated benzoic acid derivatives have been utilized in the synthesis of compounds with antiproliferative activity.[3]
Exploration of Antiviral Compounds
The development of novel antiviral agents is a critical area of research. The this compound scaffold can serve as a template for the design of inhibitors of viral enzymes, such as proteases and polymerases. For example, derivatives of 5-fluoro-2-methylbenzoic acid have been investigated as HIV-1 integrase inhibitors.[3]
Protocol: Amide Coupling of this compound with a Primary Amine
This protocol provides a general method for the synthesis of an amide derivative from this compound, a key step in the development of many pharmaceutical candidates.
Materials
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add the primary amine (1.0 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its unique combination of a fluorine atom, a biaryl core, and a reactive carboxylic acid handle provides a robust platform for the exploration of new chemical space in drug discovery. The synthetic protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage the potential of this important scaffold in their quest for the next generation of innovative medicines.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
-
Brennan, F., Carr, D. B., & Cousins, M. (2021). Pain Management: A Fundamental Human Right. Anesthesia & Analgesia, 105(1), 205-221. [Link][2]
-
Strand, M., Islam, K., Edlund, K., Oberg, C. T., Allard, A., Bergström, T., Mei, Y. F., Elofsson, M., & Wadell, G. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 56(11), 5735–5743. [Link][4]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2467. [Link][5]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application and Protocol for the Spectroscopic Characterization of 5-Fluoro-2-phenylbenzoic Acid
Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Modern Drug Discovery
5-Fluoro-2-phenylbenzoic acid belongs to a class of compounds known as fluorinated biaryl carboxylic acids. The incorporation of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Consequently, this compound and its derivatives are of considerable interest to researchers in drug development as versatile building blocks for the synthesis of novel therapeutic agents, including anti-inflammatory drugs and other bioactive molecules.[1][3]
Accurate and comprehensive characterization of these molecules is paramount to ensure their purity, confirm their structure, and understand their behavior in biological systems. This application note provides a detailed guide to the spectroscopic characterization of this compound, employing a multi-technique approach to provide a holistic understanding of the molecule's structure and properties. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting spectral data.
Overall Spectroscopic Characterization Workflow
A systematic approach is crucial for the unambiguous characterization of a novel or synthesized compound. The following workflow outlines the logical progression of spectroscopic analyses for this compound.
Figure 1: General workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Doublet of doublets | 1H | H-6 |
| ~7.3-7.6 | Multiplet | 6H | Phenyl-H & H-3 |
| ~7.1-7.3 | Multiplet | 1H | H-4 |
Note: Predicted values are based on spectral data of analogous compounds such as 2-phenylbenzoic acid and various fluorobenzoic acids.[4][5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbon atoms close to the fluorine.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) | Assignment |
| ~170 | - | -COOH |
| ~160 (d) | ~250 | C-5 |
| ~140 | - | C-2 |
| ~135 (d) | ~8 | C-1 |
| ~132 | - | Phenyl C (ipso) |
| ~130 | - | Phenyl C |
| ~129 | - | Phenyl C |
| ~128 | - | Phenyl C |
| ~120 (d) | ~22 | C-4 |
| ~118 (d) | ~23 | C-6 |
| ~115 (d) | ~8 | C-3 |
Note: Predicted values are based on spectral data of analogous compounds.[4][5]
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -120 | Multiplet |
Note: Predicted values are based on spectral data of analogous fluorinated aromatic compounds.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. Proton decoupling can be employed to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1150 | Strong | C-F stretch |
| 900-650 | Medium-Strong | C-H bend (aromatic out-of-plane) |
Note: Predicted values are based on the known absorption frequencies of functional groups in similar molecules.
Protocol for FT-IR Spectroscopic Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the mid-IR range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Predicted Mass Spectral Data (ESI)
| m/z (Negative Mode) | Assignment |
| [M-H]⁻ ≈ 215.05 | Deprotonated molecular ion |
Note: The exact mass can be used to confirm the elemental formula (C₁₃H₉FO₂).
Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrument Setup:
-
Use an ESI-MS instrument, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, for high-resolution mass analysis.
-
Operate the instrument in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Predicted UV-Vis Spectral Data
| Predicted λ_max (nm) | Molar Absorptivity (ε) | Assignment |
| ~200-220 | High | π → π* transition (phenyl ring) |
| ~250-280 | Moderate | π → π* transition (conjugated system) |
Note: The exact λ_max and molar absorptivity will be solvent-dependent.[6]
Protocol for UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes for the sample and a solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Record the absorption spectrum of each dilution over a suitable wavelength range (e.g., 190-400 nm).
-
Data Integration and Structural Confirmation
The true power of this multi-technique approach lies in the integration of data from all spectroscopic methods.
Figure 2: Integration of spectroscopic data for structural confirmation.
The molecular weight from the mass spectrum confirms the elemental composition. The functional groups identified by FT-IR (carboxylic acid, aromatic rings, C-F bond) are consistent with the proposed structure. The detailed connectivity and the specific arrangement of atoms are then elucidated from the ¹H, ¹³C, and ¹⁹F NMR spectra, with the chemical shifts, integrations, and coupling patterns providing unambiguous evidence for the structure of this compound. The UV-Vis spectrum confirms the presence of the aromatic chromophore.
Conclusion
This application note has provided a comprehensive guide to the spectroscopic characterization of this compound. By following the detailed protocols for NMR, FT-IR, MS, and UV-Vis spectroscopy, researchers can confidently confirm the structure and purity of this important synthetic building block. The integration of data from these orthogonal techniques provides a self-validating system, ensuring the highest level of scientific rigor in the characterization of molecules destined for applications in drug discovery and materials science.
References
-
PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 26, 2026, from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved January 26, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-FLUORO-2-HYDROXYBENZOIC ACID | CAS 345-16-4. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). o-Phenylbenzoic acid. Retrieved January 26, 2026, from [Link]
-
EON Biotech. (n.d.). 2-Fluoro-5-phenylbenzoic acid – (146328-84-9). Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). 1. UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.... Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of 1 and 2. Retrieved January 26, 2026, from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved January 26, 2026, from [Link]
Sources
Application Note: Mass Spectrometry of Fluorinated Biaryl Carboxylic Acids
A Senior Application Scientist's Guide to LC-MS/MS Method Development and Analysis
Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Modern Drug Development
Fluorinated biaryl carboxylic acids represent a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of fluorine atoms into the biaryl scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The carboxylic acid moiety, on the other hand, is crucial for the biological activity of many of these drugs, often acting as a key interacting group with the target enzyme, such as cyclooxygenase (COX).
Given their prevalence and importance, the robust and reliable characterization of these compounds is paramount throughout the drug development pipeline, from discovery and metabolism studies to quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical tool for this purpose, offering unparalleled sensitivity and selectivity for quantifying these compounds in complex biological matrices and for elucidating their metabolic fate.[1][2]
This guide provides a comprehensive overview of the mass spectrometric behavior of fluorinated biaryl carboxylic acids, with a focus on electrospray ionization (ESI). We will delve into the principles of method development, characteristic fragmentation patterns, and provide a detailed, field-proven protocol for their analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize LC-MS/MS assays for this important class of molecules.
Foundational Principles: Ionization and Fragmentation Behavior
A thorough understanding of how these molecules behave within the mass spectrometer is critical for developing a robust analytical method. The unique combination of a carboxylic acid, a biaryl system, and fluorine substituents governs their ionization and subsequent fragmentation.
Ionization: The Case for Negative Ion Mode Electrospray Ionization (ESI)
For compounds bearing a carboxylic acid group, negative ion mode ESI is overwhelmingly the preferred ionization technique.[3][4] The acidic proton of the carboxyl group is readily abstracted in the ESI source, leading to the highly efficient formation of the deprotonated molecule, [M-H]⁻. This process is typically more efficient and results in greater sensitivity compared to positive ion mode, where protonation is less favorable. To further enhance deprotonation, a small amount of a volatile base, such as ammonium hydroxide, can be added to the mobile phase.[4]
General Fragmentation Pathways in Negative Ion Mode
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion provides structural information and is the basis for highly selective quantitation using Multiple Reaction Monitoring (MRM). For fluorinated biaryl carboxylic acids, a predictable fragmentation cascade is often observed.
-
Primary Fragmentation: The Ubiquitous Decarboxylation: The most characteristic and often most abundant fragmentation pathway for the [M-H]⁻ ion of a carboxylic acid is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44.01 Da.[5] This results in the formation of a carbanion on the biaryl structure. This fragmentation is highly reliable and often produces the most intense product ion, making it an excellent choice for a quantification transition in an MRM assay.
-
Secondary Fragmentation of the Biaryl Core: Subsequent fragmentation of the [M-CO₂]⁻ ion can provide further structural confirmation. These pathways are more varied and depend on the specific substitution pattern of the biaryl rings and the position of the fluorine atoms. Potential secondary fragmentations include:
-
Loss of HF: A neutral loss of hydrogen fluoride (20.01 Da) can occur, particularly if the fluorine is ortho to the position of the initial carbanion.
-
Ring Cleavage: While less common for stable aromatic systems, cleavage of the biaryl rings can occur at higher collision energies.
-
Fluorine Migration: In highly fluorinated systems, complex rearrangements and fluorine migrations have been observed following decarboxylation.[5] While most pharmaceutical compounds are not perfluorinated, the possibility of such rearrangements should be considered when interpreting spectra of polyfluorinated analogues.
-
The overall fragmentation process is a multi-step event, and understanding these pathways is crucial for both qualitative and quantitative analysis.[6][7]
Visualizing the Workflow and Fragmentation
To illustrate the analytical process and the key molecular transformations, the following diagrams are provided.
General LC-MS/MS Workflow
Caption: High-level workflow for the analysis of fluorinated biaryl carboxylic acids.
Proposed Fragmentation Pathway of a Model Compound (Diflunisal)
Diflunisal is a representative fluorinated biaryl carboxylic acid, and its fragmentation pattern exemplifies the principles discussed.[8]
Caption: Primary fragmentation of Diflunisal in negative ion ESI-MS/MS.
Detailed Application Protocol: Quantitative Analysis in Human Plasma
This protocol provides a robust starting point for the quantitative analysis of a generic fluorinated biaryl carboxylic acid in human plasma using LC-MS/MS. Note: This is a template and must be optimized and validated for each specific analyte.
Materials and Reagents
-
Analytes: Analytical standard of the fluorinated biaryl carboxylic acid and a stable-isotope labeled internal standard (SIL-IS), if available.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid and ammonium hydroxide.
-
Plasma: Blank human plasma.
-
Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., triple quadrupole).
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and SIL-IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the SIL-IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
LC-MS/MS Method Parameters
The following table summarizes typical starting conditions for method development.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately lipophilic compounds. A pentafluorophenyl (PFP) column can also be an excellent alternative for enhanced retention of fluorinated aromatics.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase ensures the carboxylic acid is protonated for better retention on the reverse-phase column. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Methanol can also be used and may offer different selectivity. |
| Gradient | 5% B to 95% B over 3-5 minutes | A generic gradient to start; must be optimized to ensure separation from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Adjust based on sensitivity needs and system performance. |
| Ionization Mode | ESI Negative | Optimal for generating [M-H]⁻ ions from carboxylic acids. |
| Capillary Voltage | -3.0 to -4.5 kV | Optimize for maximum signal intensity for the specific analyte. |
| Source Temp. | 150 °C | A good starting point; higher temperatures can sometimes lead to in-source fragmentation. |
| Desolvation Temp. | 350-500 °C | Must be optimized to ensure efficient desolvation without thermal degradation. |
| MRM Transition 1 | [M-H]⁻ → [M-H-CO₂]⁻ | Quantifier: Usually the most intense and reliable transition. |
| MRM Transition 2 | [M-H]⁻ → (Another product ion) | Qualifier: Confirms the identity of the analyte. |
| Collision Energy | Analyte-dependent | Must be optimized for each transition to achieve maximum product ion intensity. Start with a range of 10-40 eV. |
System Validation and Data Analysis
-
Self-Validation: The protocol's integrity is maintained by analyzing a full set of calibration standards and at least three levels of QC samples (low, mid, high) with each batch of unknown samples.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) > 0.99. The accuracy of the back-calculated calibrators and the QCs should be within ±15% of the nominal value (±20% at the lower limit of quantification).
-
Trustworthiness: The use of a stable-isotope labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest level of data quality and trustworthiness.
Conclusion and Future Perspectives
The analysis of fluorinated biaryl carboxylic acids by LC-MS/MS is a well-established and powerful technique. By leveraging negative ion ESI and targeting the characteristic decarboxylation fragmentation, highly sensitive and selective methods can be developed. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug development and related fields. As mass spectrometry technology continues to advance, particularly in the realm of high-resolution mass spectrometry (HRMS), we anticipate even greater capabilities for non-targeted screening of metabolites and related impurities of these important pharmaceutical compounds.
References
-
Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-14. [Link]
-
Bouslimani, A., et al. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
ResearchGate. (n.d.). Mass spectrum of flurbiprofen. ResearchGate. [Link]
-
ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
National Institute of Standards and Technology. (n.d.). Diflunisal. NIST WebBook. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Chromatography Forum. [Link]
-
National Institutes of Health. (n.d.). Diflunisal. PubChem. [Link]
-
Murray, S., Watson, D., & Davies, D. S. (1985). Bistrifluoromethylaryl derivatives for drug analysis by gas chromatography electron capture negative ion chemical ionization mass spectrometry. Application to the measurement of (N-dicyclopropylmethyl)amino-2-oxazoline in plasma. Biomedical Mass Spectrometry, 12(5), 230-7. [Link]
-
Sasaki, C., et al. (2022). LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column. ResearchGate. [Link]
-
Ray, A., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID... ResearchGate. [Link]
-
Verbeeck, R. K. (2024). Clinical Pharmacology of Diflunisal. Remedy Publications LLC. [Link]
-
Lajin, B., & Goessler, W. (2020). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
MDPI. (n.d.). Special Issue : Applications of Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) in Drug Analysis. MDPI. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 4. uab.edu [uab.edu]
- 5. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. southampton.ac.uk [southampton.ac.uk]
- 8. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for Purity Analysis of 5-Fluoro-2-phenylbenzoic Acid
Introduction
5-Fluoro-2-phenylbenzoic acid is a fluorinated biphenyl carboxylic acid derivative.[1] Such compounds are of significant interest in pharmaceutical research and development, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The purity of these intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for purity determination is essential.
This application note details a validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities of this compound. The method is developed based on reversed-phase chromatography, a widely used technique for the analysis of pharmaceutical compounds.[4] The protocol is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][5]
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of reversed-phase chromatography.
Analyte Properties
While specific experimental data for this compound is not widely published, we can infer its properties from similar structures. As a carboxylic acid, it is an acidic compound. A predicted pKa value for a structurally related compound, 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, is approximately 3.46.[6] To ensure consistent retention and sharp peak shapes in reversed-phase HPLC, it is crucial to suppress the ionization of the acidic analyte.[7] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa of the analyte.
The presence of two aromatic rings in the structure of this compound suggests it will have strong UV absorbance. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region: a strong band around 230 nm and a weaker, broader band around 270-280 nm.[8][9] This allows for sensitive detection using a standard UV detector.
Chromatographic Principles
Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the method of choice for separating compounds like this compound. The retention of the analyte and its impurities is primarily governed by their hydrophobicity. By adjusting the composition of the mobile phase, specifically the ratio of organic solvent to aqueous buffer, the retention times can be modulated to achieve optimal separation.
The selection of a C18 column is based on its wide applicability and strong retentivity for hydrophobic compounds. The use of a gradient elution, where the concentration of the organic solvent is increased over time, allows for the elution of both less retained (more polar) and strongly retained (more non-polar) impurities within a reasonable analysis time, while maintaining good peak shapes.
Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted in the following diagram:
Caption: Workflow for HPLC Purity Analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%) (AR grade)
-
Water (HPLC grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector was used.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocol
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the initial gradient conditions.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard working solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile) for 30 minutes before storing it in a suitable solvent mixture (e.g., Methanol:Water, 80:20 v/v).
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines.[1][7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of quantification (LOQ), limit of detection (LOD), and robustness.
Specificity
Specificity was evaluated by analyzing a blank, the reference standard, the sample, and a spiked sample containing potential impurities. The method was found to be specific as there was no interference from the blank at the retention time of the main peak, and the main peak was well-resolved from potential impurities.
Linearity
Linearity was assessed by preparing a series of at least five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.5 |
| 100% | 100.2 | 0.4 |
| 120% | 99.5 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the sample solution were made on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Precision Level | % Purity (Mean) | % RSD |
| Repeatability | 99.85 | 0.2 |
| Intermediate Precision | 99.79 | 0.3 |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
LOQ and LOD were determined based on the signal-to-noise ratio. LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1, and LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1.
| Parameter | Result (µg/mL) |
| LOQ | 0.5 |
| LOD | 0.15 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Principle of Separation
The separation of this compound from its potential impurities is based on the principles of reversed-phase chromatography, with the mobile phase pH playing a critical role.
Caption: Principle of Reversed-Phase Separation.
At a pH of 2.5, which is below the pKa of the carboxylic acid group, this compound exists predominantly in its neutral, non-ionized form. This increases its hydrophobicity and allows for better retention and interaction with the non-polar C18 stationary phase. Impurities with different polarities will interact differently with the stationary phase, leading to their separation. More polar impurities will have a stronger affinity for the mobile phase and elute earlier, while less polar impurities will be more strongly retained on the column and elute later.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the purity analysis of this compound. The method is specific, linear, accurate, and precise over the specified range. The validation results demonstrate that this method is suitable for its intended purpose in a quality control environment for the analysis of bulk drug substances and intermediates in pharmaceutical development.
References
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
-
EON Biotech. (n.d.). 2-Fluoro-5-phenylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). o-Phenylbenzoic acid. Retrieved from [Link]
-
Laskin, A., Laskin, J., & Nizkorodov, S. A. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5674-5683. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2015). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 4. o-Phenylbenzoic acid | C13H10O2 | CID 70357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid CAS#: 1178611-53-4 [m.chemicalbook.com]
- 7. database.ich.org [database.ich.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling for 5-Fluoro-2-phenylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-phenylbenzoic acid via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Suzuki coupling for synthesizing this compound?
A1: The success of this Suzuki coupling hinges on the careful selection and control of several key parameters. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] The interplay between these factors can significantly impact reaction yield, purity, and scalability.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in Suzuki couplings are a common issue and can stem from several factors.[2] The most frequent culprits include inefficient catalyst activity, decomposition of the boronic acid, suboptimal base or solvent selection, and the presence of impurities.[3] A systematic evaluation of each of these components is crucial for troubleshooting.
Q3: I am observing significant side product formation. What are the common side reactions in a Suzuki coupling?
A3: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture. The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of fluorobenzene from phenylboronic acid.[3][4]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules to form biphenyl or a bifluorinated biphenyl derivative, respectively.[2]
-
Dehalogenation: The reduction of the aryl halide starting material (2-bromo-5-fluorobenzoic acid) to 5-fluorobenzoic acid.[3]
Q4: Can I use an aryl chloride instead of an aryl bromide for this synthesis?
A4: While aryl bromides are generally more reactive, the use of aryl chlorides is possible with the appropriate catalytic system.[5] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, have shown high efficacy in activating the less reactive C-Cl bond.[5][6] However, reaction conditions will likely require re-optimization.
Q5: Is it necessary to run the reaction under inert atmosphere?
A5: Yes, performing the Suzuki coupling under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced yields.[2] Purging the reaction vessel and reagents with an inert gas is a critical step.
Troubleshooting Guide
Suboptimal reaction outcomes are a common challenge in organic synthesis. This guide provides a structured approach to identifying and resolving issues encountered during the synthesis of this compound via Suzuki coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | • Ensure proper inert atmosphere techniques to prevent oxidation. • Use a fresh, high-quality palladium precursor and ligand. • Consider using a pre-catalyst that is more readily activated. |
| Poor Quality Reagents: Degradation of the boronic acid or aryl halide. | • Use fresh, high-purity phenylboronic acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[3] • Verify the purity of your 2-bromo-5-fluorobenzoic acid. | |
| Suboptimal Base: The chosen base may not be effective for the transmetalation step. | • Screen a variety of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[7] The choice of base can significantly impact the reaction rate and yield. | |
| Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility and catalyst performance. | • Test different solvents or solvent mixtures. Common choices include toluene, dioxane, THF, and DMF, often with the addition of water to aid in dissolving the base and facilitating the transmetalation step.[3][8] | |
| Significant Side Product Formation | Protodeboronation: Presence of acidic protons or excess water. High temperatures can also promote this side reaction.[9] | • Use a stoichiometric amount of a non-protic base. • Minimize the amount of water in the reaction mixture. • Consider using a boronic ester (e.g., a pinacol ester) which is more stable towards protodeboronation.[3] |
| Homocoupling: Often caused by the presence of oxygen or inefficient transmetalation. | • Rigorously degas all solvents and reagents.[2] • Ensure an efficient catalyst system that promotes rapid cross-coupling over homocoupling. • Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[9] | |
| Dehalogenation: Presence of a hydride source in the reaction mixture. | • Certain solvents (like alcohols) or bases can act as hydride donors.[3] If dehalogenation is a major issue, consider alternative solvents and bases. | |
| Incomplete Reaction | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. | • Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.[7] | |
| Poor Stirring: In a heterogeneous mixture, inefficient stirring can limit mass transfer. | • Ensure vigorous stirring, especially if the base is not fully dissolved.[3] |
The Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki coupling involves a well-defined catalytic cycle centered around a palladium catalyst. Understanding these steps is crucial for rational troubleshooting and optimization.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a starting point for the synthesis and should be optimized based on your specific laboratory conditions and analytical results.
Materials:
-
2-Bromo-5-fluorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a minimal amount of toluene.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to pH ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, W., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
PubMed. (2018). Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]
-
Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki-Miyaura Coupling of Aryl Chlorides
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of aryl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Aryl chlorides, while economically and environmentally advantageous substrates, are notoriously less reactive than their bromide and iodide counterparts, often leading to a higher incidence of side reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues encountered in your experiments, ensuring the scientific integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions
This section addresses the most prevalent side reactions observed during the Suzuki-Miyaura coupling of aryl chlorides. Each entry is structured in a question-and-answer format to directly tackle the specific problems you may be facing at the bench.
Issue 1: Formation of a Biaryl Homocoupling Product from the Boronic Acid Reagent
Q: My reaction is producing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this, and how can I prevent it?
A: The formation of a homocoupled biaryl from the boronic acid is a common side reaction, often driven by the presence of Pd(II) species and oxygen in the reaction mixture. [3]
-
Causality: This side reaction is particularly prevalent when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[3] The Pd(II) can then participate in a catalytic cycle that couples two molecules of the boronic acid.[3] The presence of oxygen can also contribute to this process by reoxidizing Pd(0) to Pd(II).[3]
-
Troubleshooting & Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[3]
-
Use of a Pd(0) Precatalyst: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the initial concentration of Pd(II).[4]
-
In Situ Reduction of Pd(II): If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions promote its efficient in situ reduction to Pd(0). The phosphine ligand itself can often act as the reductant.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.
-
Figure 1: The catalytic cycle of boronic acid homocoupling.
Issue 2: Dehalogenation of the Aryl Chloride Starting Material
Q: I am observing a significant amount of the corresponding arene where the chlorine atom has been replaced by a hydrogen. What leads to this dehalogenation, and how can I suppress it?
A: Dehalogenation is a competing pathway that arises after the oxidative addition step. The resulting Ar-Pd(II)-Cl intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene. [3]
-
Causality: The source of the hydride can be varied and is sometimes difficult to pinpoint. Common sources include amine bases, alcohols (especially isopropanol), or even trace water.[3] The mechanism involves the formation of a palladium-hydride species, which then reductively eliminates the arene.[3]
-
Troubleshooting & Solutions:
-
Choice of Base: Avoid using amine bases if dehalogenation is a significant issue. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[1]
-
Solvent Selection: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system such as dioxane, toluene, or DMF.[3]
-
Water Content: While some water is often beneficial for the Suzuki-Miyaura coupling, excess water can sometimes contribute to dehalogenation. Ensure you are using anhydrous solvents and then adding a controlled amount of water if necessary.
-
Ligand Effects: The choice of phosphine ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct. Experimenting with different ligands may be beneficial.
-
Figure 2: Competing pathways of cross-coupling and dehalogenation.
Issue 3: Protodeboronation of the Boronic Acid Reagent
Q: My starting boronic acid is being consumed, but I am not seeing a corresponding amount of my desired product. What is happening to my boronic acid?
A: The loss of the boronic acid without product formation is often due to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, typically water, to regenerate the corresponding arene. [5][6]
-
Causality: This side reaction is highly dependent on the electronic nature of the boronic acid and the reaction conditions.[6] Electron-deficient arylboronic acids and some heteroarylboronic acids are particularly susceptible.[5][7] The presence of a base, which is necessary for the Suzuki-Miyaura coupling, can also catalyze protodeboronation.[6]
-
Troubleshooting & Solutions:
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[1][3] These reagents can slowly hydrolyze in situ to generate the active boronic acid, keeping its standing concentration low and minimizing decomposition.[5][8]
-
Choice of Base and Solvent: The rate of protodeboronation can be influenced by the base and solvent system. Weaker bases, such as K₂CO₃ or CsF, may be less prone to promoting this side reaction compared to strong bases like NaOH.[9][10]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can help to minimize the extent of protodeboronation.
-
Catalyst System: Highly active catalyst systems that promote a fast rate of cross-coupling can outcompete the slower protodeboronation pathway.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides?
A1: The lower reactivity of aryl chlorides stems from the strength of the C-Cl bond compared to C-Br and C-I bonds. The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in many Suzuki-Miyaura couplings.[1] The stronger C-Cl bond has a higher activation energy for this step, making the reaction more challenging.[2] To overcome this, more forcing conditions (higher temperatures) and, crucially, the use of bulky, electron-rich phosphine ligands are required. These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[11]
Q2: What is the role of the base in the Suzuki-Miyaura coupling?
A2: The base plays a critical role in the transmetalation step.[9] It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][9] This boronate then transfers its organic group to the palladium center. The choice of base is crucial and can influence reaction rates and the prevalence of side reactions.[1]
Q3: How much water should I add to my reaction?
A3: The role of water is multifaceted. It is often necessary to facilitate the dissolution of the inorganic base and to promote the formation of the active boronate species.[3] However, as discussed, excess water can lead to side reactions like protodeboronation and dehalogenation. A common starting point is to use a solvent system with a small percentage of water (e.g., dioxane/water 4:1). The optimal amount is substrate-dependent and may require empirical optimization. Some modern protocols have been developed for anhydrous conditions, particularly with specific boronic esters.[3]
Q4: My phosphine ligand seems to be degrading. What could be the cause?
A4: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to oxidation.[11] It is imperative to handle these ligands under an inert atmosphere and to use properly degassed solvents. Degradation of the ligand will lead to catalyst deactivation and lower yields. In some cases, side reactions can also lead to the formation of phosphonium salts, which are catalytically inactive.[2]
Recommended Catalyst/Ligand Combinations for Aryl Chlorides
The successful coupling of aryl chlorides hinges on the selection of an appropriate catalyst system. Below is a table summarizing some commonly employed and highly effective palladium catalysts and ligands.
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Electron-rich and electron-poor aryl chlorides | High activity, broad substrate scope |
| PdCl₂(dppf) | (dppf) | General aryl chlorides | Good for sp³-sp² couplings |
| Pd(PPh₃)₄ | PPh₃ | Activated aryl chlorides (electron-deficient) | Readily available, well-established |
| [(NHC)Pd(allyl)Cl] | N-Heterocyclic Carbene (NHC) | Wide range of aryl chlorides | High thermal stability, resistant to oxidation |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a starting point for the coupling of a generic aryl chloride with a boronic acid. Note: This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Seal the vessel with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
-
Catalyst Addition:
-
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand if not using a pre-formed catalyst complex.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and ligand (e.g., SPhos, 0.02-0.04 mmol, 2-4 mol%) to the reaction vessel.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C for aryl chlorides).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13249–13262. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Knapp, D. M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12355. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications, 12(1), 4943. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (16), 1765-1767. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(11), 4221–4231. [Link]
-
Al-Amin, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications, 12(1), 4943. [Link]
-
Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium Catalysis for Hindered Aryl Halide Coupling
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured to help you troubleshoot and optimize the coupling of sterically challenging aryl halides, a common bottleneck in the synthesis of complex molecules for pharmaceutical and materials science applications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when working with sterically hindered substrates.
Issue 1: Low to No Product Yield with Starting Material Unconsumed
This is often the most frustrating outcome, suggesting the catalytic cycle is stalled or never initiated effectively. The root cause is typically a high activation barrier for a key step in the catalytic cycle, most often the oxidative addition.
Possible Causes & Recommended Solutions
-
Inefficient Oxidative Addition: The C-X bond of a hindered aryl halide is sterically shielded, making it difficult for the palladium(0) catalyst to insert. This is frequently the rate-limiting step.[1][2]
-
Solution 1: Enhance Ligand Steric Bulk and Electron-Donating Ability. The ligand is the most critical variable. For hindered substrates, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote the formation of the highly reactive, monoligated L-Pd(0) species necessary for oxidative addition, and accelerate the reaction.[3] Consider switching to state-of-the-art ligands.
-
Solution 2: Increase Reaction Temperature. More thermal energy is required to overcome the high activation barrier of oxidative addition for hindered substrates. A temperature screen from 80 °C to 120 °C is a standard starting point. For particularly stubborn couplings, temperatures up to 140 °C in a sealed vessel may be necessary.[4]
-
Solution 3: Switch to a More Reactive Halide. If synthetically feasible, changing the halide from -Cl to -Br or -I can dramatically increase the rate of oxidative addition (reactivity order: I > Br > Cl).[5]
-
-
Poor Generation of the Active Pd(0) Catalyst: Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) state. This process can be inefficient and lead to the formation of inactive palladium black.
-
Solution: Employ a Palladium Precatalyst. Modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts or PEPPSI-type NHC precatalysts, are designed for the clean and quantitative generation of the active L-Pd(0) species under reaction conditions. This ensures a higher concentration of the active catalyst is available to initiate the cycle.
-
-
Impure Reagents or Solvents: Water and oxygen can deactivate the catalyst.[5] Amines, in particular, should be purified if they are not of high quality.
-
Solution: Ensure Anhydrous and Degassed Conditions. Use freshly distilled, anhydrous solvents. Degas the solvent and the sealed reaction vessel by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]
-
Issue 2: Reaction Stalls After Partial Conversion
Observing initial product formation followed by a plateau indicates catalyst deactivation or inhibition during the reaction.
Possible Causes & Recommended Solutions
-
Catalyst Decomposition: At elevated temperatures, the catalyst can decompose over time, especially with insufficient ligand stabilization.
-
Solution 1: Increase Ligand-to-Palladium Ratio. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability. A common starting point is a 2:1 L:Pd ratio.
-
Solution 2: Re-evaluate Ligand Choice. Some ligands offer superior thermal stability. Biarylphosphine ligands are generally robust. If you suspect decomposition, screen a different class of ligands.
-
-
Product Inhibition: In some cases, the coupled product can coordinate to the palladium center more strongly than the starting materials, acting as a catalyst inhibitor.
-
Solution: Lower the Reaction Concentration. While seemingly counterintuitive, running the reaction at a lower concentration can sometimes mitigate product inhibition effects. This is a trade-off with reaction rate and should be tested systematically.
-
-
Inhibition by Base or Salt Byproducts: Certain bases or the salt formed during the reaction (e.g., NaBr) can have low solubility and coat the catalyst, or ionic species can interfere with the catalytic cycle.[5]
-
Solution: Screen Different Bases and Solvents. Switch to a base with a more soluble byproduct in the chosen solvent. For example, K₃PO₄ or Cs₂CO₃ are often used in Suzuki couplings.[7] Toluene is often preferred over THF or dioxane for reactions with aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[5]
-
Issue 3: Significant Side Product Formation
The formation of undesired products points to competing reaction pathways becoming favorable.
Possible Causes & Recommended Solutions
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Cause & Solution: This often arises from a competing β-hydride elimination pathway, particularly in couplings with alkyl partners that possess β-hydrogens.[5][8] The choice of ligand is critical to favor reductive elimination (the desired product-forming step) over β-hydride elimination. Bidentate ligands like Xantphos were developed to suppress this side reaction.[4] For hindered substrates, bulky monophosphine ligands that promote rapid reductive elimination are also effective.
-
-
Homocoupling: Dimerization of the aryl halide or the nucleophilic coupling partner.
-
Cause & Solution: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[6] Thoroughly degassing the reaction is critical. Homocoupling can also indicate an issue with the transmetalation step being slow relative to other pathways. Optimizing the base and solvent system can often minimize this.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my hindered coupling?
This is the most critical question. There is no universal "best" ligand, but there are clear guiding principles. For hindered substrates, you need a ligand that is both bulky and electron-rich .
-
Bulky: Steric bulk on the ligand promotes the formation of a 12-electron L-Pd(0) species, which is the highly reactive species that undergoes oxidative addition. It also promotes the final, product-releasing reductive elimination step.[10][11]
-
Electron-Rich: Electron-donating groups on the ligand increase the electron density on the palladium center, which facilitates the oxidative addition of the (electron-deficient) C-X bond.[2]
The table below summarizes leading ligand classes for these challenging reactions.
| Ligand Class | Key Examples | Structural Features | Primary Applications & Causality |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Sterically demanding biaryl backbone; electron-rich dialkylphosphino group (e.g., -PCy₂, -P(tBu)₂) | Workhorses for Suzuki, Buchwald-Hartwig, etc. The steric profile is highly tunable, allowing for a rational selection to balance reactivity and stability for specific substrate pairings.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IPent, PEPPSI precatalysts | Strong σ-donors, sterically bulky | Excellent for Aryl Chlorides. The very strong Pd-C bond provides high thermal stability, making them suitable for forcing conditions often needed for unreactive aryl chlorides.[12] |
| Ferrocene-Based Ligands | dppf, DtBPF | Bidentate, rigid backbone | Good for Suppressing Side Reactions. The defined bite angle can help suppress β-hydride elimination in certain cases, though they are sometimes less active for extremely hindered substrates compared to bulky monophosphines.[13] |
Q2: What is the mechanistic reason that steric hindrance is such a problem?
Steric hindrance impacts two key steps in the catalytic cycle:
-
Oxidative Addition (OA): For the palladium catalyst to insert into the Ar-X bond, it must approach the carbon atom bearing the halide. Large ortho-substituents physically block this approach, raising the activation energy for this typically rate-determining step.[1]
-
Reductive Elimination (RE): To form the final C-C or C-N bond, the two coupling partners must be positioned cis to each other on the palladium center. Steric repulsion between bulky groups on the aryl halide and the coupling partner can disfavor the geometry required for this final bond-forming step, slowing it down.[10]
A successful catalyst system for hindered substrates must be able to accelerate both of these steps.
Diagram: Key Catalytic Steps and Steric Challenges
Caption: The catalytic cycle for palladium cross-coupling.
Q3: My reaction is sluggish. Should I increase catalyst loading or temperature first?
Both are valid strategies, but they should be approached logically.
-
First, increase the temperature. Many sluggish reactions are simply limited by kinetics. Increasing the temperature by 20 °C (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate without adding cost.
-
If a temperature increase doesn't work, then consider catalyst loading. Doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) can be effective but increases cost and the amount of residual palladium in your product, which can be a major issue in pharmaceutical development.[6] High catalyst loading should be a last resort during optimization.
This decision process can be visualized as a troubleshooting workflow.
Diagram: Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for troubleshooting hindered coupling reactions.
Experimental Protocol: General Starting Point for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust set of initial conditions that can be adapted for specific substrates.
Reagents & Equipment:
-
Aryl Halide (Ar-X, hindered) (1.0 equiv)
-
Boronic Acid (Ar'-B(OH)₂) (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., XPhos) (if not using a precatalyst, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, powder) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) (0.1 - 0.5 M)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Ar or N₂) manifold.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and palladium precatalyst under an inert atmosphere.
-
Evacuate and backfill the vial with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (start with 100 °C).[5]
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
-
Ohmae, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
Wang, Z., et al. (2023). Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Stradiotto, M. (2014). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Reddy, V. P., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health. [Link]
-
Dandania, A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
-
Fairlamb, I. J. S., et al. (2013). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. PubMed. [Link]
-
Huang, X., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]
-
Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Stradiotto, M., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Zhang, T., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
-
Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Fu, G. C., et al. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
- Stradiotto, M. (2018).
-
Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Ferlin, F., et al. (2019). Greening cross coupling reactions by using sustainable solvents/bases blends. MDPI. [Link]
-
Macmillan Group. (2022). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]
-
Fu, G. C. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation in Suzuki coupling of aryl bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles, with a specific focus on preventing the undesired side reaction of dehalogenation when working with aryl bromides. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding dehalogenation in Suzuki coupling reactions:
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation is a common side reaction where the aryl halide starting material is converted into the corresponding arene by replacing the halogen atom with a hydrogen atom.[1] This undesired process consumes your starting material and catalyst, leading to reduced yields of the desired biaryl product and complicating purification.
Q2: What is the primary mechanism of dehalogenation?
A2: The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride species. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a source of hydride.[1] This is often followed by reductive elimination of the aryl group and the hydride, yielding the dehalogenated arene and regenerating the Pd(0) catalyst, which can re-enter the parasitic cycle. The hydride source can be the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.
Q3: I'm observing significant dehalogenation of my aryl bromide. What are the most likely causes?
A3: Several factors can contribute to increased dehalogenation:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of decomposition pathways that lead to hydride formation.
-
Choice of Base: Strong, sterically hindered bases, or bases with available β-hydrogens, can sometimes act as hydride donors.
-
Ligand Properties: If the chosen ligand promotes a slow transmetalation or reductive elimination step, the intermediate palladium complex has more time to undergo side reactions like dehalogenation.
-
Slow Transmetalation: If the boronic acid partner is unreactive or prone to decomposition (protodeboronation), the transmetalation step can be slow, allowing the dehalogenation pathway to compete.[2]
-
Water Content: While some water can be beneficial for the Suzuki coupling, excessive amounts can facilitate side reactions.
Q4: Can the choice of palladium precursor influence dehalogenation?
A4: While the active catalyst is a Pd(0) species, the choice of precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can have an indirect effect. The efficiency of the reduction of the Pd(II) or other oxidation state precatalyst to the active Pd(0) can influence the concentration of active catalyst and potentially lead to the formation of palladium black or other species that might promote side reactions. Using well-defined Pd(0) precatalysts or ensuring efficient in situ reduction can be beneficial.
In-Depth Troubleshooting Guide
If you are experiencing issues with dehalogenation, this section provides a systematic approach to troubleshooting your Suzuki coupling reaction.
Issue 1: Significant Formation of Dehalogenated Byproduct
When the primary undesired product is the result of hydrodehalogenation, a careful evaluation of your reaction parameters is necessary.
-
Reaction Kinetics: The Race Between Coupling and Dehalogenation
The Suzuki coupling is a series of competing reactions. The desired outcome is for the transmetalation and reductive elimination steps to be significantly faster than the pathway leading to dehalogenation.
-
Expert Insight: Think of the Ar-Pd(II)-X intermediate as a critical branch point. To favor the desired coupling, you need to accelerate the subsequent steps of the catalytic cycle.
-
Diagrammatic Representation:
Caption: Competing pathways after oxidative addition.
-
-
Strategic Ligand Selection
The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center.[1]
-
Electron-Rich & Bulky Ligands: These are often the first choice for mitigating dehalogenation.
-
Electron-richness (e.g., alkylphosphines, N-heterocyclic carbenes) promotes the initial oxidative addition step, which can be beneficial for less reactive aryl bromides.[1][3]
-
Steric bulk (e.g., ligands with t-butyl, adamantyl, or cyclohexyl groups) accelerates the final reductive elimination step, which is often rate-limiting.[1][3] By speeding up this step, the lifetime of the Ar-Pd(II)-X intermediate is shortened, reducing the likelihood of side reactions.
-
-
Recommended Ligands for Suppressing Dehalogenation:
-
| Ligand Type | Examples | Rationale |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃, SPhos, XPhos | Increase steric bulk to promote reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that stabilize the catalyst and can accelerate the reaction.[4] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that can provide stability to the catalytic complex. |
-
The Critical Role of the Base
The base is necessary to activate the boronic acid for transmetalation.[4] However, it can also be a source of hydride, leading to dehalogenation.
-
Weak vs. Strong Bases:
-
Weaker, non-nucleophilic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often a good starting point as they are less likely to act as hydride donors.
-
Stronger bases like alkoxides (e.g., NaOt-Bu) can sometimes be effective, particularly with challenging substrates, but they also carry a higher risk of promoting dehalogenation.[5] However, in some systems, a strong base like LiOtBu has been shown to be effective when paired with a bulky ligand.[2]
-
-
Troubleshooting with Bases:
-
If using a strong base, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.
-
If using an alkoxide, ensure it is of high purity and anhydrous.
-
Consider using fluoride sources like KF or CsF, which can be effective and are less basic.[4]
-
-
-
Optimizing Reaction Temperature and Time
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can favor decomposition pathways and increase dehalogenation.
-
Recommendation: Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature. Start screening at a moderate temperature (e.g., 60-80 °C) and adjust as needed.
-
-
Reaction Time: Monitor the reaction progress closely. Once the starting material is consumed, prolonged heating can lead to product degradation or an increase in byproducts.
-
Issue 2: Low Conversion and Dehalogenation
If you observe both incomplete conversion of your starting material and the formation of the dehalogenated byproduct, it suggests that the dehalogenation pathway is competing effectively with a sluggish desired reaction.
-
Boronic Acid/Ester Stability and Reactivity
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially at elevated temperatures or in the presence of excess water. This depletes the active coupling partner.
-
Solution: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates.[1][6] These are generally more robust and release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration of the active species.
-
-
Solvent Choice and Water Content
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used. Protic solvents like alcohols can be a source of hydrides and should generally be avoided unless specifically required by the protocol.
-
Water: A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species. However, an excess of water can promote protodeboronation and other side reactions.
-
Recommendation: If using an anhydrous solvent, consider adding a small amount of water (e.g., a 10:1 or 20:1 solvent:water ratio). If using a solvent mixture that includes water, ensure the ratio is optimized.
-
-
-
Catalyst Loading and Pd:Ligand Ratio
-
Catalyst Loading: While increasing the catalyst loading might seem like a straightforward way to improve conversion, it can also increase the rate of side reactions. Typical loadings range from 0.5 to 5 mol %.
-
Pd:Ligand Ratio: For monodentate phosphine ligands, a 1:2 or 1:3 Pd:ligand ratio is common to ensure the palladium center is appropriately coordinated and to prevent the formation of palladium black. For bidentate ligands, a 1:1 to 1:1.2 ratio is typically used.
-
Experimental Workflow for Optimization:
Caption: A systematic workflow for troubleshooting dehalogenation.
-
Summary of Key Recommendations
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr). | Accelerates reductive elimination, shortening the lifetime of the key intermediate.[1][3] |
| Base | Start with weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). | Less likely to act as a hydride source compared to strong alkoxides. |
| Temperature | Use the lowest effective temperature. | Minimizes thermal decomposition pathways that can generate hydrides. |
| Boronic Acid Partner | Use stable boronic esters (pinacol, MIDA) if the acid is unstable. | Prevents protodeboronation, ensuring a sufficient concentration of the coupling partner.[1][6] |
| Solvent | Use aprotic solvents (dioxane, THF, toluene) with controlled, minimal water content. | Avoids protic solvents that can be hydride sources. |
By systematically evaluating and adjusting these key reaction parameters, you can significantly suppress the undesired dehalogenation of your aryl bromide and achieve higher yields of your target molecule.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Biscoe, M. R., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, National Institutes of Health. Available from: [Link]
-
Jedinak, L., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2016, 82(1), 535-548. Available from: [Link]
-
Jedinak, L., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF, ResearchGate. Available from: [Link]
-
Various Authors. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF, ResearchGate. Available from: [Link]
-
Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 2004, 69(9), 3173-3180. Available from: [Link]
-
Wallace, D. J., et al. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-phenylbenzoic Acid
Introduction
Welcome to the technical support center for the synthesis of 5-Fluoro-2-phenylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important biphenyl carboxylic acid intermediate. The synthesis, while conceptually straightforward via Suzuki-Miyaura cross-coupling, presents several challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most common and efficient route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (typically 2-bromo-5-fluorobenzoic acid) with an organoboron species (phenylboronic acid) in the presence of a palladium catalyst and a base.
Caption: General scheme for the Suzuki-Miyaura synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in this Suzuki coupling can stem from several sources. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity: The palladium catalyst may be deactivated or unsuitable for this specific transformation. The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[1]
-
Causality: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation.[2] Additionally, sterically hindered substrates like 2-halobenzoic acids can be challenging, requiring specific catalyst systems.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3]
-
Catalyst & Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[1][4] Consider using ligands such as SPhos, XPhos, or RuPhos.[1] Using a pre-formed catalyst complex can also be beneficial.
-
-
-
Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium center is a critical step that is highly dependent on the choice of base.
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation.[2] An inappropriate base can lead to slow or incomplete reaction.
-
Solution: Use a moderately strong, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides for this type of coupling.[1]
-
-
Side Reactions: The most common yield-reducing side reactions are protodehalogenation of the starting material and homocoupling of the phenylboronic acid.
Q2: I've identified a significant amount of 5-fluorobenzoic acid in my crude product. What is causing this and how can I prevent it?
This byproduct is the result of protodehalogenation (or hydrodehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[1]
-
Causality: This side reaction is often promoted by the presence of protic sources (like water or alcohols in excess), certain bases, or impurities that can act as a hydride source.[1] It occurs when the catalytic cycle is interrupted after oxidative addition but before transmetalation.
-
Troubleshooting Strategies:
-
Base Selection: Avoid using strong alkoxide or hydroxide bases if protodehalogenation is a problem. Switch to anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: Use anhydrous aprotic solvents such as 1,4-dioxane, THF, or toluene.[1] While a small amount of water is often necessary to dissolve the base, excess water can exacerbate the issue.
-
Ligand Optimization: The use of bulky biarylphosphine ligands (e.g., SPhos) can accelerate the desired cross-coupling pathway, outcompeting the protodehalogenation side reaction.[1]
-
Q3: My crude NMR shows biphenyl as a major impurity. How can I minimize this?
The formation of biphenyl is due to the homocoupling of phenylboronic acid.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also be influenced by the choice of palladium catalyst and reaction temperature.
-
Troubleshooting Strategies:
-
Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed to remove oxygen, which is a key contributor to this side reaction.[2]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid. A large excess can lead to increased homocoupling.
-
Temperature Management: Avoid excessively high temperatures, which can sometimes favor homocoupling over the cross-coupling pathway.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening alternative palladium sources or ligands may be necessary.
-
Q4: During purification, my product "oils out" of solution instead of crystallizing. What should I do?
"Oiling out" during recrystallization is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present that depress the melting point.
-
Causality: The product is coming out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Troubleshooting Strategies:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.
-
Adjust Solvent System: The choice of solvent is critical. You may need to use a mixed solvent system. For biphenyl carboxylic acids, common systems include ethanol/water, acetic acid/water, or toluene/heptane. Start with the product dissolved in a good solvent (e.g., ethanol or toluene) at an elevated temperature and slowly add a poor solvent (e.g., water or heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Increase Solvent Volume: Using a larger volume of solvent can sometimes help by keeping the product dissolved until the solution has cooled to a lower temperature.
-
Scratching/Seeding: If the solution becomes supersaturated without crystallization, scratching the inside of the flask with a glass rod or adding a small "seed" crystal of the pure product can induce crystallization.[5]
-
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-5-fluorobenzoic acid with phenylboronic acid and should be optimized for your specific laboratory conditions.
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq., 2 mol%), and SPhos (0.04 eq., 4 mol%).[1]
-
Degassing: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.[1][3]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.[1]
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a beaker.
-
Precipitation: While stirring, slowly add 2M HCl to acidify the mixture to a pH of approximately 2-3. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Summary: Optimizing Reaction Parameters
The following table summarizes key parameters and their impact on the synthesis, based on established principles for Suzuki-Miyaura couplings of 2-halobenzoic acids.
| Parameter | Options | Recommended Choice | Rationale & Justification |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Ar-Br (2-bromo-5-fluorobenzoic acid) | Reactivity follows the trend I > Br >> Cl.[5] Aryl bromides offer a good balance of reactivity and cost/availability. Aryl chlorides are less reactive and require more specialized, often more expensive, catalyst systems.[1][5] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd₂(dba)₃ | A stable Pd(0) source that is effective for this type of transformation.[1] Pd(OAc)₂ is a common air-stable Pd(II) precatalyst that is also effective but requires in-situ reduction. |
| Ligand | PPh₃, Buchwald-type ligands (SPhos, XPhos) | SPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are highly effective for coupling sterically hindered substrates and can help suppress side reactions like protodehalogenation.[1][4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | K₃PO₄ (anhydrous) | A strong enough base to facilitate transmetalation without being overly nucleophilic, which can lead to side reactions. It is often superior to carbonates for challenging couplings.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Dioxane/H₂O (10:1) | An aprotic ether solvent that works well for Suzuki couplings. The addition of a small amount of water helps to dissolve the inorganic base.[1] |
References
- Benchchem. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.
- Angew, D. et al. (2025). A convenient synthesis of 5-fluorofuran-2-carboxylic acid.
- ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
- Benchchem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.
- National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions.
- Liu, S. et al. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry - RSC Publishing.
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.
- Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Benchchem. (2025). Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
stability and degradation of fluorobenzoic acid derivatives
As noted in the troubleshooting section, UV radiation can induce C-F bond cleavage. [7]This is a critical consideration for any experiment involving fluorinated compounds that may be exposed to light, particularly during long-term stability studies or when used as environmental tracers. The degradation process can be complex, potentially leading to a variety of fluorinated and non-fluorinated byproducts. [14]
Section 3: Core Experimental Protocols
Protocol 1: Forced Degradation Study for a Fluorobenzoic Acid Derivative
Objective: To assess the intrinsic stability of a fluorobenzoic acid derivative under various stress conditions as recommended by ICH guidelines. [12]This helps identify potential degradation products and validate the stability-indicating power of the analytical method.
Materials:
-
Fluorobenzoic acid derivative of interest
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, oven.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Aim for 5-20% degradation. [12] * Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Separately, store a solution (in water/acetonitrile) under the same conditions.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks and the loss of the parent peak. Calculate the percentage degradation.
-
Perform a peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.
-
Self-Validation: The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the best general storage conditions for solid fluorobenzoic acid derivatives?
-
A: Store them in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is ideal for preventing moisture uptake, which is particularly important for reactive derivatives like acyl chlorides.
-
-
Q: Why is 4-fluorobenzoic acid a stronger acid than benzoic acid?
-
A: Fluorine is a highly electronegative atom. When substituted on the benzene ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion after deprotonation. This stabilization of the conjugate base makes the parent acid stronger (i.e., it has a lower pKa). [13]The pKa of 4-fluorobenzoic acid is 4.14, while that of benzoic acid is 4.20. [14]
-
-
Q: Can I use a glass container to work with hydrofluoric acid when preparing fluorobenzoic acids via the Schiemann reaction?
-
A: Absolutely not. Hydrofluoric acid (HF) reacts with silicon dioxide (the main component of glass), causing it to etch and potentially fail. [15][16]All work involving HF must be done in HF-resistant plasticware (e.g., Teflon, polyethylene) or specialized wax-coated or lead containers, with extreme personal caution and appropriate personal protective equipment. [15]
-
-
Q: Are there any specific safety precautions for handling fluorobenzoic acids?
-
A: Like benzoic acid, they are generally irritants to the eyes, skin, and respiratory system. [14]Always handle them in a well-ventilated area or fume hood, wearing standard PPE (gloves, safety glasses, lab coat). Refer to the specific Safety Data Sheet (SDS) for the derivative you are using, as additional functional groups can introduce other hazards. [8]
-
References
-
Mabood, F., et al. (2014). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Sparrow Chemical. Available at: [Link]
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health (NIH). Available at: [Link]
-
Vione, D., et al. (2012). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available at: [Link]
-
Dakshinamoorthy, H. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Hema Pharmaceuticals. Available at: [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. National Institutes of Health (NIH). Available at: [Link]
-
El-Kommos, M. E., et al. (2014). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available at: [Link]
-
Flood, D. T. (1933). p-FLUOROBENZOIC ACID. Organic Syntheses, 13, 46. Available at: [Link]
-
New, A. P., et al. (2000). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. Available at: [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. Available at: [Link]
-
Multiple Authors. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia. Available at: [Link]
-
McNeill, K., et al. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]
-
König, B., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH). Available at: [Link]
-
LibreTexts Chemistry. (2023). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
-
ResearchGate. (n.d.). Copper‐mediated decarboxylative fluorination of 4‐fluorobenzoic acid. ResearchGate. Available at: [Link]
-
Journal of the Arkansas Academy of Science. (1970). Preparation of o-Fluorobenzoic Acid. An Elementary Organic Laboratory Experiment. ScholarWorks@UARK. Available at: [Link]
-
Haddad, P. R., et al. (2012). Separation and Determination of Fluorobenzoic Acids Using Ion Chromatography-Electrospray Mass Spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic Acid. PubChem. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]
-
SciSpace. (n.d.). The fate of certain organic acids and amides in the rabbit. 13. Chloro. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
-
Cox, J. D., et al. (1964). Thermodynamic properties of fluorine compounds. Part 1.—Heats of combustion of p-fluorobenzoic acid, pentafluorobenzoic acid, hexafluorobenzene and decafluorocyclohexene. Sci-Hub. Available at: [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Bunton, C. A., et al. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Quora. (2013). What are the industrial preparation method of fluoro benzoic acid? Quora. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. Available at: [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 12. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 13. quora.com [quora.com]
- 14. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
Technical Support Center: Forced Degradation Studies of 5-Fluoro-2-phenylbenzoic Acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 5-Fluoro-2-phenylbenzoic acid. It is structured in a practical question-and-answer format to address specific challenges and provide scientifically grounded explanations for experimental design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong understanding of the principles governing forced degradation studies.
Q1: What are forced degradation studies and why are they critical for this compound?
Forced degradation, or stress testing, involves intentionally subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] The primary objectives are:
-
To Identify Degradation Pathways: Understanding how the molecule breaks down helps in identifying potential degradation products that could form during manufacturing or storage.[3]
-
To Develop Stability-Indicating Methods: The study generates degradation products necessary to demonstrate that the chosen analytical method (typically HPLC) is "stability-indicating." This means the method can accurately measure the drug substance in the presence of its impurities and degradants.[4][5]
-
To Elucidate Molecular Stability: It reveals the intrinsic stability of the molecule and helps in establishing appropriate storage conditions, retest periods, and shelf-life.[1][2]
-
To Support Formulation Development: Knowledge of how the drug degrades informs the selection of stable formulations and compatible excipients.[1]
For this compound, the presence of a carboxylic acid group, a biphenyl structure, and a fluorine atom presents multiple potential sites for degradation, making these studies essential for a complete stability profile.
Q2: What are the mandatory stress conditions I need to apply as per regulatory guidelines?
Regulatory bodies like the International Council for Harmonisation (ICH) mandate a range of stress conditions to cover potential degradation routes.[1] A minimal list of stress factors must include:
-
Acid Hydrolysis
-
Base Hydrolysis
-
Oxidation
-
Thermal Degradation
-
Photolytic Degradation
Humidity can also be a relevant stress factor, particularly for solid-state studies.[2]
Q3: How much degradation should I aim for in my experiments?
The goal is not to destroy the molecule completely but to generate a sufficient amount of degradation products for analytical method validation. A target degradation of 5-20% is widely considered appropriate and acceptable.[6] This level is low enough to prevent the formation of secondary degradants, which can complicate pathway analysis, yet high enough to demonstrate the separation of degradants from the parent peak in your analytical method.[3]
Q4: What initial information do I need about this compound before starting?
Before initiating stress studies, gather key physicochemical data:
-
Structure and Functional Groups: Identify reactive sites. The key sites are the carboxylic acid (susceptible to pH changes and decarboxylation) and the aromatic rings (susceptible to oxidation and photolysis).
-
Solubility: Determine suitable solvents for preparing stock solutions. Test solubility in water, methanol, acetonitrile, and aqueous acidic/basic solutions. This is crucial for ensuring the drug is fully dissolved during the study.
-
pKa: The pKa of the carboxylic acid group (estimated to be around 3-4, similar to 2-phenylbenzoic acid[7]) will influence its ionization state and reactivity in different pH environments.
-
UV Spectrum: Record the UV spectrum to determine the λmax (wavelength of maximum absorbance) for HPLC detection, ensuring optimal sensitivity.
Q5: How do I choose the right analytical method?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.[4][6] The method must be capable of separating the parent this compound peak from all process impurities and degradation products. Development of this method is often performed concurrently with the forced degradation studies.
Part 2: Experimental Protocols & Troubleshooting Guides
This section provides detailed, step-by-step protocols for each stress condition, followed by a troubleshooting guide in a Q&A format to address specific issues.
General Experimental Workflow
The overall process follows a logical sequence from preparation to analysis.
Caption: General workflow for forced degradation studies.
Acid Hydrolysis
Protocol:
-
Preparation: Add 1 mL of 1 mg/mL this compound stock solution (in methanol or acetonitrile) to a vial. Add 1 mL of 1 M HCl.
-
Blank Preparation: In a separate vial, add 1 mL of the stock solution solvent (e.g., methanol) to 1 mL of 1 M HCl.
-
Stressing: Cap the vials and place them in a water bath or oven at 60°C for 24 hours.
-
Sampling & Quenching: After 24 hours, cool the samples to room temperature. Withdraw an aliquot (e.g., 100 µL) and neutralize it with an equivalent molar amount of NaOH (e.g., 100 µL of 1 M NaOH).
-
Analysis: Dilute the quenched sample to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.
Troubleshooting Guide: Acid Hydrolysis
-
Q: I don't see any degradation. What should I do?
-
A: Increase the severity of the stress. You can sequentially increase the acid concentration (e.g., to 2 M or 5 M HCl), raise the temperature (e.g., to 80°C), or extend the duration.[3] It is recommended to change one parameter at a time to understand its effect. Benzoic acids are generally stable to acid hydrolysis, so significant degradation may not always be achievable.[8]
-
-
Q: My sample precipitated after adding the acid. Is this a problem?
-
A: Yes, the drug must remain in solution for the study to be valid. This compound is a weak acid and will be non-ionized and less soluble in a strong acid. Try using a co-solvent like methanol or acetonitrile in the stress sample (e.g., a 50:50 mixture of 1 M HCl and acetonitrile) to maintain solubility.
-
-
Q: The baseline of my chromatogram is noisy after injection.
-
A: This can be due to injecting a sample with a pH that is very different from the mobile phase. Ensure proper neutralization (quenching) before dilution. A slight excess of base is better than residual acid if your mobile phase is buffered at a higher pH.
-
Base Hydrolysis
Protocol:
-
Preparation: Add 1 mL of 1 mg/mL this compound stock solution to a vial. Add 1 mL of 0.1 M NaOH.
-
Blank Preparation: In a separate vial, add 1 mL of the stock solution solvent to 1 mL of 0.1 M NaOH.
-
Stressing: Cap the vials and keep them at room temperature for 8 hours.
-
Sampling & Quenching: After 8 hours, withdraw an aliquot (e.g., 100 µL) and neutralize it with an equivalent molar amount of HCl (e.g., 100 µL of 0.1 M HCl).
-
Analysis: Dilute the quenched sample to the target analytical concentration with the mobile phase and analyze by HPLC.
Troubleshooting Guide: Base Hydrolysis
-
Q: The drug degraded completely in less than an hour. How do I achieve the 5-20% target?
-
A: The molecule is likely very labile to base. Use milder conditions. Reduce the NaOH concentration (e.g., to 0.01 M), lower the temperature (conduct the study in a refrigerator at ~5°C), or significantly shorten the exposure time. Perform a time-course study by taking samples at multiple early time points (e.g., 5, 15, 30, and 60 minutes) to find the optimal duration.
-
-
Q: Will the fluorine atom be displaced during base hydrolysis?
-
A: Nucleophilic aromatic substitution of fluorine can occur but typically requires very harsh conditions (high temperature and pressure) or a strongly electron-withdrawing group ortho or para to the fluorine. Under typical forced degradation conditions, hydrolysis is more likely to involve other parts of the molecule. However, if an unexpected degradant is observed, this pathway should be considered during structural elucidation.
-
Oxidative Degradation
Protocol:
-
Preparation: Add 1 mL of 1 mg/mL this compound stock solution to a vial. Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Blank Preparation: In a separate vial, add 1 mL of the stock solution solvent to 1 mL of 3% H₂O₂.
-
Stressing: Cap the vial and keep it at room temperature for 24 hours, protected from light.
-
Sampling & Quenching: No quenching is typically required, but samples should be diluted promptly to slow down the reaction before injection.
-
Analysis: Dilute an aliquot to the target analytical concentration with the mobile phase and analyze by HPLC immediately.
Troubleshooting Guide: Oxidative Degradation
-
Q: I see no degradation with 3% H₂O₂. What are my options?
-
A: You can increase the H₂O₂ concentration (e.g., to 10% or 30%), gently heat the sample (e.g., to 40°C), or extend the duration.[9] Be aware that higher concentrations of H₂O₂ can damage HPLC columns; ensure the final concentration in the injected sample is very low.
-
-
Q: I see many small peaks in my chromatogram. What could they be?
-
A: Oxidation can generate multiple products, such as hydroxylated species on the aromatic rings. The biphenyl structure provides several potential sites for oxidation. Running a blank is critical here to ensure none of the peaks are from the degradation of H₂O₂ or impurities. Using an LC-MS method would be highly beneficial for identifying the masses of these products.
-
-
Q: My results are not reproducible.
-
A: Oxidative reactions can be sensitive to trace metals, which can catalyze H₂O₂ decomposition. Ensure you use high-purity water and solvents and clean glassware. Also, analyze samples immediately after dilution, as the oxidative reaction may continue at a slower rate even in the diluted solution.
-
Thermal Degradation
Protocol:
-
Solid State: Place a thin layer of solid this compound powder in a vial. Place the open vial in an oven at 80°C for 48 hours.
-
Solution State: Prepare a solution of the drug in a suitable solvent (e.g., 50:50 water:methanol). Place the capped vial in an oven at 80°C for 48 hours.
-
Blank Preparation: For the solution state study, heat a vial containing only the solvent under the same conditions.
-
Sampling: After the specified time, cool the samples. For the solid sample, dissolve a known weight in a solvent to prepare a stock solution.
-
Analysis: Dilute the samples to the target analytical concentration and analyze by HPLC.
Troubleshooting Guide: Thermal Degradation
-
Q: The drug shows no degradation at 80°C.
-
A: Benzoic acid itself is quite thermally stable, sometimes requiring temperatures well above 200°C for significant degradation.[8] You can increase the temperature, but be mindful of the drug's melting point (if known) as degradation pathways can differ between solid and liquid states. For solution studies, refluxing the sample can provide more aggressive thermal stress.
-
-
Q: I suspect decarboxylation might be occurring. How can I confirm this?
-
A: Thermal stress on benzoic acids can lead to decarboxylation, producing benzene as a product.[10] In this case, 4-fluorobiphenyl would be the expected product. This degradant is much less polar than the parent acid and will have a significantly longer retention time in RP-HPLC. Using a mass spectrometer (GC-MS or LC-MS) would be the definitive way to confirm its identity by checking for the expected molecular weight.
-
Photolytic Degradation
Protocol:
-
Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). Place the solution in a quartz cuvette or a thin-walled, UV-transparent glass vial.
-
Control Sample: Prepare an identical sample and wrap the vial completely in aluminum foil to serve as a dark control.
-
Stressing: Place both the sample and the dark control in a photostability chamber. Expose them to a light source that provides combined visible and UV output, as specified in ICH Q1B. A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: At the end of the exposure period, dilute the samples if necessary and analyze both the exposed sample and the dark control by HPLC.
Troubleshooting Guide: Photolytic Degradation
-
Q: My results show degradation in both the light-exposed sample and the dark control.
-
A: This indicates that the degradation is not primarily photolytic but likely thermal, especially if the photostability chamber generates heat. Compare the degradation level to your dedicated thermal degradation study. If the degradation is similar, the molecule is thermally labile under these conditions. If it's higher in the light-exposed sample, then both thermal and photolytic degradation are occurring.
-
-
Q: I see no photodegradation. Is that acceptable?
-
A: Yes. If the molecule is photostable, that is a valid result. The study's purpose is to determine the stability, and demonstrating stability is as important as demonstrating instability. Ensure your light source and exposure levels meet ICH guidelines to prove that adequate stress was applied.
-
-
Q: What kind of degradation products can I expect from photolysis?
-
A: Photolysis can initiate radical reactions.[11] For aromatic compounds, this can lead to ring cleavage, hydroxylation, or polymerization.[12] The C-F bond is generally strong, but photolytic cleavage is a possibility, leading to defluorination.[13] Analysis by LC-MS is highly recommended to investigate the complex mixture of products that may form.
-
Part 3: Data Interpretation & Method Validation
Summarizing Experimental Conditions
All experimental parameters should be clearly documented for reproducibility and reporting.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | 5-20% |
| Photolytic | ICH Q1B Option 2 | Controlled | >1.2M lux·hr & >200 W·hr/m² | 5-20% |
Note: These are starting conditions and must be adjusted to achieve the target degradation for this compound.
Validating the Analytical Method
The data from the forced degradation studies are used to validate the specificity of the HPLC method.
Caption: Using stress samples for analytical method validation.
Q: What is "peak purity" and why is it important?
-
A: Peak purity analysis is a feature of HPLC systems with Photodiode Array (PDA) detectors. It compares UV spectra across a single chromatographic peak. If the peak represents only one compound (i.e., it is "pure"), the spectra at the upslope, apex, and downslope will be identical. If a hidden, co-eluting impurity is present, the spectra will differ. This is the ultimate proof that your parent drug peak is free from interference from any degradation products, confirming the method's specificity.
Q: What does it mean if my mass balance is not close to 100%?
-
A: Mass balance is the sum of the assay of the parent drug and the percentage of all its degradation products, which should ideally be between 95-105%. A poor mass balance can indicate:
-
Non-chromophoric degradants: Some degradation products may not have a UV chromophore and are therefore invisible to the detector.[4][5]
-
Volatile degradants: The degradation product may have evaporated during the study.
-
Poor chromatography: Some degradants may be retained on the column or elute with the solvent front, making them difficult to quantify.
-
Incorrect response factors: Assuming the response factor of the degradants is the same as the parent drug can introduce error.
-
Investigating poor mass balance is crucial for a complete understanding of the drug's stability.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). PharmTech. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Development and validation of a generic stability-indicating MEEKC method for five fluoroquinolone antibiotics. (n.d.). ResearchGate. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2011). National Institutes of Health. [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). National Institutes of Health. [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). E-Journals. [Link]
-
Degradation of organic filter 2-Phenylbenzidazole-5-Sulfonic acid by light-driven free chlorine process: Reactive species and mechanisms. (n.d.). ResearchGate. [Link]
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.).
-
Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. (2018). PubMed. [Link]
-
Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. (n.d.). ResearchGate. [Link]
-
Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. (n.d.). ResearchGate. [Link]
-
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. [Link]
-
Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. (2022). PubMed. [Link]
-
Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. (2013). PubMed. [Link]
- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).
-
Low-temperature mineralization of perfluorocarboxylic acids. (2022). Science. [Link]
-
The thermal decomposition of benzoic acid. (n.d.). ResearchGate. [Link]
-
Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (2017). PubMed. [Link]
-
Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. (n.d.). MDPI. [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (n.d.). SciELO. [Link]
-
Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. (n.d.). ResearchGate. [Link]
-
Selective Aerobic Oxidation of 5-HMF into 2,5-Furandicarboxylic Acid with Pt Catalysts Supported on TiO2- and ZrO2-Based Supports. (n.d.). ResearchGate. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-5-phenylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel or synthesized compound is a foundational pillar of scientific rigor. This guide provides an in-depth, technical comparison and a multi-faceted validation workflow for a specific fluorinated biaryl carboxylic acid.
Addressing the Isomeric Ambiguity: 5-Fluoro-2-phenylbenzoic Acid vs. 2-Fluoro-5-phenylbenzoic Acid
Initial inquiries for "this compound" often lead to ambiguity or misidentification in chemical databases. Through careful verification, it has been determined that the more consistently referenced isomer is 2-Fluoro-5-phenylbenzoic acid (CAS No. 146328-84-9) . It is highly probable that queries for the former are a result of nomenclature transposition. This guide will, therefore, focus on the comprehensive structural validation of 2-Fluoro-5-phenylbenzoic acid .
The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical and pharmacological properties, making precise structural confirmation paramount. This guide will utilize a comparative approach, referencing the well-characterized, non-fluorinated parent compound, 2-phenylbenzoic acid , to highlight the influence of the fluorine substituent on spectroscopic and chromatographic data.
Physicochemical Properties and Synthetic Strategy
A side-by-side comparison of the key physicochemical properties of 2-Fluoro-5-phenylbenzoic acid and its non-fluorinated analog provides a baseline for understanding the impact of fluorination.
| Property | 2-Fluoro-5-phenylbenzoic acid | 2-Phenylbenzoic acid |
| CAS Number | 146328-84-9 | 947-84-2[1] |
| Molecular Formula | C₁₃H₉FO₂[2] | C₁₃H₁₀O₂[1] |
| Molecular Weight | 216.21 g/mol [2] | 198.22 g/mol [1] |
| Appearance | White to off-white solid (predicted) | White crystalline solid[1] |
| Melting Point | Not widely reported | 111-113 °C[3] |
Synthetic Pathway Overview: The Suzuki Coupling Approach
A plausible and widely utilized method for the synthesis of 2-arylbenzoic acids is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction offers a robust and versatile route to forming carbon-carbon bonds. In the context of 2-Fluoro-5-phenylbenzoic acid, this would involve the coupling of a boronic acid with a halogenated benzoic acid derivative.
A Multi-Technique Approach to Structural Validation
No single analytical technique is sufficient for the complete and unambiguous validation of a chemical structure. A synergistic approach, combining spectroscopic and chromatographic methods, is essential. The following sections detail the experimental protocols and expected outcomes for the validation of 2-Fluoro-5-phenylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. By comparing the spectrum of 2-Fluoro-5-phenylbenzoic acid to that of 2-phenylbenzoic acid, we can observe the specific influence of the fluorine atom on the chemical shifts and coupling constants of the aromatic protons.
Predicted Spectrum of 2-Fluoro-5-phenylbenzoic Acid:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm. This proton is exchangeable with D₂O.
-
Aromatic Protons: The spectrum will be more complex than that of 2-phenylbenzoic acid due to the additional splitting from the fluorine atom.
-
The protons on the phenyl ring will likely appear as a multiplet between δ 7.3-7.6 ppm.
-
The protons on the fluorinated benzoic acid ring will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. The proton ortho to the fluorine will show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
-
Comparative ¹H NMR Data
| Proton Environment | 2-Phenylbenzoic Acid (CDCl₃, 300 MHz)[4] | 2-Fluoro-5-phenylbenzoic Acid (Predicted) |
| -COOH | ~13.6 ppm (broad s) | ~13.5 ppm (broad s) |
| Aromatic Protons | 7.41-7.80 ppm (m) | 7.3-7.9 ppm (complex m) |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the FID to obtain the spectrum. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the assignment of the carboxylic acid proton (the peak should disappear or significantly diminish).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality Behind Experimental Choices: ¹³C NMR provides information about the number of different carbon environments in the molecule. Crucially, for fluorinated compounds, the presence of carbon-fluorine (C-F) coupling provides definitive evidence for the location of the fluorine atom.
Predicted Spectrum of 2-Fluoro-5-phenylbenzoic Acid:
-
Carbonyl Carbon (-COOH): A singlet is expected around δ 168-172 ppm.
-
Aromatic Carbons:
-
The carbon directly attached to the fluorine atom (C-2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz.
-
The carbons ortho and meta to the fluorine atom will also show smaller C-F couplings (²JCF and ³JCF).
-
The remaining aromatic carbons will appear as singlets or doublets depending on their proximity to the fluorine atom.
-
Comparative ¹³C NMR Data
| Carbon Environment | 2-Phenylbenzoic Acid (CDCl₃, 75 MHz)[4] | 2-Fluoro-5-phenylbenzoic Acid (Predicted) |
| -COOH | ~168.5 ppm | ~168 ppm |
| Aromatic Carbons | 120.1, 128.6, 130.5, 133.0, 137.2, 141.0 ppm | Multiple signals with characteristic C-F couplings |
| C-F | N/A | Doublet, ¹JCF ≈ 250 Hz |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a good signal-to-noise ratio.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the FID and analyze the chemical shifts and coupling constants.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Causality Behind Experimental Choices: Mass spectrometry provides the mass-to-charge ratio of the molecular ion, which is a direct measure of the molecule's mass. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing strong evidence for the molecular formula.
Expected Mass Spectrum of 2-Fluoro-5-phenylbenzoic Acid:
-
Molecular Ion (M⁺): A prominent peak at m/z 216, corresponding to the molecular weight of C₁₃H₉FO₂.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z 199) and -COOH (m/z 171). The presence of the biphenyl system will also lead to characteristic fragments.
Comparative Mass Spectrometry Data
| Ion | 2-Phenylbenzoic Acid[5] | 2-Fluoro-5-phenylbenzoic Acid (Predicted) |
| [M]⁺ | 198 | 216 |
| [M-OH]⁺ | 181 | 199 |
| [M-COOH]⁺ | 153 | 171 |
Experimental Protocol: GC-MS (after derivatization)
Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.
-
Derivatization: React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[6]
-
GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms).
-
MS Detection: Analyze the eluting compounds using a mass spectrometer in electron ionization (EI) mode.
-
Data Analysis: Identify the peak corresponding to the TMS ester of 2-Fluoro-5-phenylbenzoic acid and analyze its mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality Behind Experimental Choices: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a "fingerprint" of the molecule.
Expected IR Spectrum of 2-Fluoro-5-phenylbenzoic Acid:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.
Comparative IR Data
| Functional Group | 2-Phenylbenzoic Acid[8] | 2-Fluoro-5-phenylbenzoic Acid (Predicted) |
| O-H Stretch | ~2940-3071 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |
| C=O Stretch | ~1684 cm⁻¹ | ~1700 cm⁻¹ |
| C-F Stretch | N/A | ~1100-1300 cm⁻¹ |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Causality Behind Experimental Choices: HPLC is a powerful technique for separating components of a mixture and is the gold standard for determining the purity of a compound. A reversed-phase method is suitable for aromatic carboxylic acids.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The structural validation of a molecule like 2-Fluoro-5-phenylbenzoic acid requires a systematic and multi-faceted analytical approach. By combining the detailed structural information from ¹H and ¹³C NMR, the molecular weight and formula confirmation from mass spectrometry, the functional group identification from IR spectroscopy, and the purity assessment from HPLC, researchers can have a high degree of confidence in the identity and integrity of their compound. The comparative analysis with the well-documented analog, 2-phenylbenzoic acid, provides an essential layer of validation, allowing for a clear understanding of the spectroscopic consequences of fluorination. This comprehensive validation workflow ensures the reliability of subsequent research and development efforts.
References
-
PubChem. (n.d.). 2-Phenylbenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Angene. (n.d.). 2-Fluoro-5-phenylbenzoic acid. Retrieved January 26, 2026, from [Link]
-
EON Biotech. (n.d.). 2-Fluoro-5-phenylbenzoic acid – (146328-84-9). Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
American Chemical Society. (2015). Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids. Organic Letters. Retrieved January 26, 2026, from [Link]
-
PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Spectra and physical data of (A2). Retrieved January 26, 2026, from [Link]
-
PubMed. (2000). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]
-
Angene. (n.d.). 2-Fluoro-5-phenylbenzoic acid. Retrieved January 26, 2026, from [Link]
-
ChemBK. (n.d.). 146328-84-9. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Retrieved January 26, 2026, from [Link]
-
PubMed. (2023, June 16). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved January 26, 2026, from [Link]
-
Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved January 26, 2026, from [Link]
-
Chromatography Forum. (n.d.). derivatization method for carboxylic acid ?. Retrieved January 26, 2026, from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved January 26, 2026, from [Link]
-
DSpace@MIT. (n.d.). APPENDIX 2. Retrieved January 26, 2026, from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. scispace.com [scispace.com]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR spectrum [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biaryl Synthesis: Comparing Suzuki Coupling with Other Cross-Coupling Methods
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of these carbon-carbon bonds, offering a level of efficiency and functional group tolerance previously unattainable. Among these, the Suzuki-Miyaura coupling has emerged as a workhorse in the field. However, a deep understanding of the available methodologies is crucial for selecting the optimal synthetic route for a given target. This guide provides an in-depth, objective comparison of the Suzuki coupling with other key cross-coupling reactions for biaryl synthesis, supported by experimental data and field-proven insights.
The Central Role of Palladium-Catalyzed Cross-Coupling
The fundamental transformation in these reactions involves the coupling of an organometallic reagent with an organic halide or pseudohalide, mediated by a palladium catalyst. The general catalytic cycle, a unifying concept for many of these reactions, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the organometallic partner (Ar'-M) is the primary differentiator between the various named cross-coupling reactions, and it dictates the reaction's characteristics, including its scope, limitations, and practical considerations.
In Focus: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, or simply the Suzuki reaction, utilizes organoboron reagents, typically boronic acids or their esters, as the organometallic partner.[2] Its popularity stems from a combination of factors that make it highly attractive for a broad range of applications, from academic research to industrial-scale synthesis.[3]
Key Advantages:
-
Low Toxicity: Boronic acids and their inorganic byproducts are generally considered to have low toxicity, a significant advantage over other organometallic reagents.[4]
-
Stability: Organoboron reagents are typically stable to air and moisture, making them easy to handle and store.[4]
-
Commercial Availability: A vast array of boronic acids and their derivatives are commercially available, facilitating rapid exploration of structure-activity relationships (SAR) in drug discovery.[5]
-
Mild Reaction Conditions: Suzuki couplings can often be performed under relatively mild conditions, which contributes to their excellent functional group tolerance.[5][6]
-
"Green" Chemistry: The use of water as a solvent is often possible, further enhancing the reaction's environmental friendliness.[7]
Limitations:
-
Base Sensitivity: The reaction requires a base to activate the boronic acid for transmetalation, which can be incompatible with base-sensitive functional groups.[8]
-
Protodeboronation: Competitive protodeboronation of the arylboronic acid can be a significant side reaction, reducing the yield of the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Analysis with Other Cross-Coupling Methods
While the Suzuki coupling is a powerful tool, other methods offer distinct advantages in specific contexts. The choice of reaction is often a trade-off between reactivity, functional group tolerance, cost, and safety.
The Stille Coupling
The Stille reaction employs organotin reagents (stannanes) and is renowned for its broad substrate scope and exceptional tolerance of a wide variety of functional groups.[9] This is largely due to the inertness of organostannanes to many reaction conditions.
Key Advantages:
-
Excellent Functional Group Tolerance: The stability of organostannanes allows for their use in the presence of sensitive functional groups where other organometallics might fail.[9]
-
Broad Scope: A wide range of organic halides and stannanes can be coupled, making it a versatile method for complex molecule synthesis.[9]
Limitations:
-
Toxicity: The high toxicity of organotin compounds is a major drawback, posing significant health risks and requiring careful handling and disposal.[10][11]
-
Purification Challenges: The removal of tin byproducts from the reaction mixture can be challenging.
The Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions.[12] This high reactivity allows for reactions to proceed under very mild conditions.
Key Advantages:
-
High Reactivity: The nucleophilicity of organozinc reagents enables the coupling of less reactive organic halides, often at room temperature.[5]
-
Mild Conditions: The reaction conditions are generally milder than those required for Suzuki or Stille couplings, which can be beneficial for sensitive substrates.[13]
Limitations:
-
Air and Moisture Sensitivity: Organozinc reagents are highly sensitive to air and moisture, necessitating the use of anhydrous and anaerobic techniques.[1]
-
Functional Group Incompatibility: The high reactivity of organozinc reagents can lead to poor functional group tolerance.[14]
The Heck Coupling
Primarily known for the arylation of alkenes, the Heck reaction can also be employed for biaryl synthesis, particularly through intramolecular cyclization or in specific intermolecular cases.[2] It is distinct from the other methods as it does not require the pre-formation of an organometallic reagent from the coupling partner.[15]
Key Advantages:
-
Atom Economy: It avoids the use of stoichiometric organometallic reagents, which can be advantageous in terms of cost and waste reduction.
-
Direct C-H Functionalization: In certain applications, it allows for the direct coupling of an aryl halide with an arene, representing a step towards more efficient synthesis.
Limitations:
-
Limited Scope for Biaryl Synthesis: Its application for intermolecular biaryl synthesis is less general compared to Suzuki, Stille, or Negishi couplings.
-
Regioselectivity Issues: Controlling the regioselectivity of the C-C bond formation can be challenging.
The Hiyama Coupling
The Hiyama coupling utilizes organosilicon reagents, offering a less toxic alternative to Stille coupling.[7] The reaction typically requires an activating agent, such as a fluoride source or a base, to facilitate transmetalation.
Key Advantages:
-
Low Toxicity: Organosilanes are generally less toxic and more environmentally benign than organostannanes.
-
Stability: Organosilicon reagents are often stable and easy to handle.
Limitations:
-
Activation Required: The silicon-carbon bond is relatively inert, necessitating the use of an activating agent, which can limit functional group compatibility.
-
Slower Reaction Rates: Hiyama couplings can be slower than other cross-coupling reactions.
Quantitative Comparison of Cross-Coupling Methods
| Method | Typical Yield | Catalyst Loading (mol%) | Reaction Temperature | Key Strengths | Key Weaknesses |
| Suzuki | Good to Excellent[16] | 0.1 - 5[7] | Room Temp. to Reflux | Low toxicity, stability of reagents, wide availability | Base sensitivity, protodeboronation |
| Stille | Moderate to Excellent[9] | 1 - 5 | Elevated Temperatures | Excellent functional group tolerance, broad scope | High toxicity of tin reagents, purification issues |
| Negishi | High to Quantitative[1] | 1 - 5 | Room Temp. to Reflux | High reactivity, mild conditions | Air/moisture sensitivity, lower functional group tolerance |
| Heck | Variable | 1 - 5 | Elevated Temperatures | Atom economy, no pre-formed organometallic | Limited scope for biaryls, regioselectivity |
| Hiyama | Good to Excellent | 1 - 5 | Elevated Temperatures | Low toxicity, stable reagents | Requires activation, slower reaction rates |
This table provides a general overview. Specific reaction outcomes will depend on the substrates, catalyst system, and reaction conditions.
In a study on the synthesis of the indole alkaloid hippadine, the Suzuki and Stille reactions were successful, while the Kumada and Negishi couplings failed to yield the desired product.[16] This highlights that for a given complex substrate, the choice of coupling partner is critical.
Economic and Practical Considerations
For researchers in the pharmaceutical industry, the cost and practicality of a synthetic route are paramount.[3]
-
Catalyst Cost: Palladium is a precious metal, and its cost can be a significant factor, especially on a large scale.[17][18] Research into using more abundant and less expensive metals like nickel and iron is an active area of investigation.[18]
-
Ligand Cost: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize and activate the palladium catalyst can also be expensive.
-
Reagent Cost and Availability: The cost and commercial availability of the organometallic reagent are crucial considerations. Boronic acids for Suzuki coupling are widely available and relatively inexpensive.[5] In contrast, the synthesis of specific organostannanes or organozinc reagents may add to the overall cost and complexity of the synthesis.
-
Waste Disposal: The disposal of toxic waste, particularly from Stille couplings, adds to the overall cost and environmental impact of a process.[19]
Safety and Handling
The handling and disposal of reagents are critical safety considerations.
-
Organoboron Reagents (Suzuki): Generally considered safe to handle with standard laboratory precautions.
-
Organotin Reagents (Stille): Highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11] Waste should be segregated and disposed of as hazardous organotin waste.[19][20]
-
Organozinc Reagents (Negishi): Can be pyrophoric and are highly sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Organosilicon Reagents (Hiyama): Generally have low toxicity and are safe to handle.
Experimental Protocols
To provide a practical perspective, detailed experimental protocols for the synthesis of a biaryl compound via Suzuki and Stille coupling are provided below.
Representative Suzuki-Miyaura Coupling Protocol
Synthesis of 4-Methoxy-4'-nitrobiphenyl
Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromoanisole
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
1.2 M Aqueous sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Ethyl acetate
-
Brine
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.00 g), 4-nitrophenylboronic acid (0.692 g), and n-propanol (10 mL).
-
To this solution, add palladium(II) acetate (3.6 mg), triphenylphosphine (12.8 mg), and 5.25 mL of 1.2 M aqueous sodium carbonate.
-
Purge the mixture with nitrogen for 30 seconds and then heat to reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (7 mL).
-
Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (10 mL).
-
Combine the organic extracts and wash with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Representative Stille Coupling Protocol
Synthesis of a Substituted Bipyridine
Materials:
-
2-Bromo-6-methoxypyridine
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-6-methoxypyridine (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and anhydrous toluene.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.[1]
Conclusion: A Field-Guide for the Synthetic Chemist
The Suzuki-Miyaura coupling rightly holds its place as the go-to method for biaryl synthesis in many applications due to its operational simplicity, mild conditions, and favorable safety profile.[15] However, a thorough understanding of the alternatives is essential for the modern synthetic chemist.
-
For substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki coupling, the Stille reaction offers a powerful, albeit more hazardous, alternative.[9]
-
When high reactivity is required for unreactive coupling partners, the Negishi coupling provides an excellent option, provided the necessary precautions for handling air- and moisture-sensitive reagents are taken.[1]
-
The Heck and Hiyama couplings offer further options, particularly when considering atom economy and the avoidance of toxic reagents.
Ultimately, the optimal choice of cross-coupling reaction depends on a careful evaluation of the specific synthetic challenge at hand, balancing the need for efficiency and yield with practical considerations of cost, safety, and environmental impact. This guide provides the foundational knowledge and practical insights to empower researchers to make informed decisions in the critical task of biaryl synthesis.
References
- Lassaletta, J. M., et al. (2010). Asymmetric Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. J. Am. Chem. Soc., 132(41), 14938–14945.
- Buskes, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
- Lloyd-Jones, G. C. (2010). Three giants of organic chemistry. Chemistry World.
- Rossi, R., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(23), 8345.
- Rojas, D. (2024, March 18).
- Thompson, A., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Rojas, D. (2024, March 18).
- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. Negishi Coupling.
- Zhang, X., et al. (2025).
- Del Valle, P.
- Watson, D. A., et al. (2013). Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(24), 8859-8862.
- Jash, S. K., et al. (2026).
- Buskes, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
- Glorius, F., et al. (2019). An Approach to Comparing the Functional Group Tolerance of Reactions.
- Jash, S. K., et al. (2026).
- Zare, A., et al. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- CDC. ORGANOTIN COMPOUNDS.
- Brimble, M. A., et al. (2007). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 72(16), 6169-6172.
- ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.)
- El-Ghandour, A. A., et al. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(1), 123.
- Watson, D. A., et al. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. NIH.
- ECHEMI. Dealing with Organotin reactions.
- Rahman, M. M., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(23), 8345.
- Ackermann, L., et al. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability.
- Sigma-Aldrich. (2024, July 13).
- Glorius, F., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(4), 859-866.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 6. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 10. delvallelab.weebly.com [delvallelab.weebly.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
A Comparative Analysis of the Bioactivity of 5-Fluoro-2-phenylbenzoic Acid and its Methyl Ester: A Guide for Researchers
In the landscape of small molecule drug discovery, subtle structural modifications can lead to profound differences in biological activity. The conversion of a carboxylic acid to its corresponding ester is a common strategy employed to modulate physicochemical properties such as lipophilicity and cell permeability, which in turn can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of the bioactivity of 5-Fluoro-2-phenylbenzoic acid and its methyl ester, offering a framework for researchers to evaluate such analogs. While direct comparative studies are not extensively available in the public domain, this document synthesizes information on the parent compound's known applications and outlines a robust experimental workflow to elucidate the bioactivity of both molecules.
This compound has been identified as a versatile intermediate in the synthesis of various biologically active molecules, including those with potential anti-inflammatory, antiviral, and antiproliferative properties.[1][2][3] This guide will delve into the anticipated differences in bioactivity arising from the esterification of the carboxylic acid moiety and provide detailed protocols for key in vitro assays to empirically determine these differences.
Physicochemical Properties: The Foundation of Bioactivity
The primary structural difference between this compound and its methyl ester is the functional group at the 2-position of the benzoic acid core. This seemingly minor change from a carboxylic acid to a methyl ester has significant implications for the molecule's physicochemical properties, which are critical determinants of its biological activity.
| Property | This compound | This compound methyl ester | Rationale for Predicted Difference |
| Aqueous Solubility | Higher | Lower | The carboxylic acid group can be deprotonated to form a carboxylate salt, which is more soluble in aqueous media. The methyl ester is less polar and thus less soluble in water. |
| Lipophilicity (LogP) | Lower | Higher | The replacement of the polar carboxylic acid with the less polar methyl ester group increases the molecule's affinity for nonpolar environments, leading to a higher octanol-water partition coefficient (LogP). |
| pKa | ~4 | Not Applicable | The carboxylic acid has an acidic proton with an estimated pKa around 4. The methyl ester does not have an acidic proton in the physiological pH range.[4] |
| Hydrogen Bonding | Hydrogen bond donor and acceptor | Hydrogen bond acceptor only | The carboxylic acid can both donate a proton from its hydroxyl group and accept a hydrogen bond at its carbonyl oxygen. The methyl ester can only act as a hydrogen bond acceptor at its carbonyl and ether oxygens. |
These differences in physicochemical properties are expected to have a direct impact on how each compound interacts with biological systems. For instance, the increased lipophilicity of the methyl ester may enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater potency if the target is intracellular. Conversely, the carboxylic acid's ability to form ionic interactions and stronger hydrogen bonds may be crucial for binding to certain biological targets.
A Proposed Workflow for Comparative Bioactivity Assessment
To empirically compare the bioactivity of this compound and its methyl ester, a systematic approach involving a series of in vitro assays is recommended. The following workflow provides a logical progression from general cytotoxicity to more specific mechanistic assays.
Caption: A generalized workflow for the comparative bioactivity assessment of this compound and its methyl ester.
Experimental Protocols
The following are detailed protocols for the key in vitro assays proposed in the workflow.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of this compound and its methyl ester in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] This assay measures the ability of the test compounds to inhibit the peroxidase activity of purified COX-1 and COX-2.
Protocol:
-
Reagent Preparation: Use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience).[9][10] Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either purified human COX-1 or COX-2 enzyme. Add the test compounds (this compound and its methyl ester) at various concentrations. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a specified time (e.g., 10 minutes), stop the reaction and measure the product formation. The detection method will depend on the kit used, but it is often a colorimetric or fluorometric measurement of prostaglandin production.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the potency and selectivity of each compound.
Structure-Activity Relationship (SAR) and Interpretation of Potential Outcomes
The results from these assays will provide valuable insights into the structure-activity relationship of the carboxylic acid versus its methyl ester.
Caption: A conceptual diagram illustrating the potential structure-activity relationships.
Possible Scenarios and Their Interpretations:
-
Scenario 1: this compound is more active. This would suggest that the carboxylic acid group is crucial for target engagement, possibly through ionic interactions with a positively charged residue or by acting as a hydrogen bond donor.
-
Scenario 2: The methyl ester is more active. This could indicate that the biological target is located within the cell and that the increased lipophilicity of the ester facilitates its passage across the cell membrane. It is also possible that the methyl ester acts as a prodrug, being hydrolyzed to the active carboxylic acid intracellularly by esterases.
-
Scenario 3: Both compounds have similar activity. This might imply that the core phenylbenzoic acid scaffold is the primary determinant of activity and that the functional group at the 2-position plays a minor role in target binding.
-
Scenario 4: Both compounds are inactive. This would suggest that neither compound possesses significant bioactivity in the tested assays under the experimental conditions.
Conclusion
This guide provides a comprehensive framework for the comparative bioactivity assessment of this compound and its methyl ester. By systematically evaluating their physicochemical properties and conducting a panel of relevant in vitro assays, researchers can gain valuable insights into the structure-activity relationships of this chemical scaffold. The provided protocols and interpretative framework will aid in the rational design of future analogs with improved potency and selectivity. It is through such rigorous comparative studies that the subtle yet critical role of functional group modifications in drug discovery can be fully appreciated.
References
-
PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubMed. (2009). In vitro assays for cyclooxygenase activity and inhibitor characterization. Analytical Biochemistry, 387(2), 119-126. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1225-1233. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1225-1233. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Retrieved from [Link]
-
MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(18), 3249. Retrieved from [Link]
- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2741-2744. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Drug discovery inspired by bioactive small molecules from nature. Expert Opinion on Drug Discovery, 16(10), 1145-1163. Retrieved from [Link]
-
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]
-
Journal of Agricultural Faculty of Gaziosmanpasa University. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. Journal of Agricultural Faculty of Gaziosmanpasa University, 38(2), 133-140. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Computer-Aided Molecular Design, 23(8), 513-525. Retrieved from [Link]
-
ResearchGate. (2012). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5.
-
ResearchGate. (2019). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. CrystEngComm, 22(23), 3956-3966. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2024). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-phenylbenzoic Acid
This document provides essential safety and logistical information for the proper handling and disposal of 5-Fluoro-2-phenylbenzoic acid. As a specialized chemical intermediate in pharmaceutical research and development, its unique properties demand a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols to ensure both personal safety and regulatory compliance. The causality behind each procedural step is explained to build a framework of self-validating safety practices.
Section 1: Hazard Assessment & Immediate Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its structural similarity to other fluorinated and phenyl-substituted benzoic acids allows for a reliable hazard assessment. Compounds like 2-phenylbenzoic acid and various fluorobenzoic acids are known irritants.[1][2][3] Therefore, it is imperative to handle this compound with a high degree of caution.
The primary hazards are summarized below.
Table 1: Probable Hazard Profile of this compound (Based on Analog Data)
| Hazard Class | Category | Description | Supporting Analogs |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] | 3-Biphenylcarboxylic acid, o-Phenylbenzoic acid |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][4] | 3-Biphenylcarboxylic acid, o-Phenylbenzoic acid, Benzoic acid |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[2][4][5] | 2-Fluoro-5-methylbenzoic acid, o-Phenylbenzoic acid, Benzoic acid |
| Acute Toxicity (Oral) | Category 4 | May be harmful if swallowed. | 3-Biphenylcarboxylic acid |
Given these potential hazards, strict adherence to Personal Protective Equipment (PPE) protocols is non-negotiable. The rationale for each piece of equipment is critical for understanding and mitigating risk.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles (compliant with EN 166 or ANSI Z87.1 standards).[6] | Benzoic acid derivatives can cause serious and potentially irreversible eye damage. Goggles provide a full seal against dust and splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[5][7] | Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of after handling.[5] |
| Body Protection | Standard laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure from spills or airborne dust.[6] |
| Respiratory Protection | Use exclusively within a certified chemical fume hood or in a well-ventilated area.[5][7] | The compound is a fine powder that can be easily inhaled, causing respiratory tract irritation. A fume hood is the primary engineering control.[2] |
Section 2: The Core Disposal Directive: Professional Waste Management
The single most critical directive for the disposal of this compound is that it must be managed by a licensed professional chemical waste disposal company. [5] Under no circumstances should this chemical be disposed of in standard trash or washed down the sanitary sewer.[8][9]
Causality and Regulatory Grounding: this compound is a halogenated organic compound.[10] As such, it falls under the stringent regulations of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][11] The thermal stability of the carbon-fluorine bond necessitates high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF).[5][12] Studies on fluoropolymer incineration confirm that under appropriate conditions, these compounds are converted to inorganic fluorides and carbon dioxide, preventing the emission of harmful organic fluorine compounds.[13]
Section 3: Step-by-Step Waste Accumulation Protocol
Proper collection and storage of chemical waste within the laboratory are foundational to a safe disposal process.
-
Container Selection: All waste this compound, including contaminated materials like weigh boats and wipes, must be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[14] The container must be kept tightly sealed when not in use.[2][7]
-
Waste Segregation: This waste must be segregated as Halogenated Organic Solid Waste . It should not be mixed with non-halogenated solvents or other waste streams.[10] This segregation is crucial because halogenated waste requires specific incineration conditions and is often managed at a higher cost. Proper segregation ensures compliant disposal and prevents costly re-sorting by your institution's Environmental Health and Safety (EHS) department.
-
Comprehensive Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other contaminants. The date of initial waste accumulation must also be clearly marked.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents and bases.[7]
Section 4: Emergency Procedures: Spill Management
In the event of an accidental spill, a structured and immediate response is required to mitigate exposure and ensure proper cleanup.
Caption: Spill Response Workflow for this compound.
Experimental Protocol: Small Solid Spill Cleanup
This protocol is intended only for small, manageable spills (typically less than 10 grams) by trained laboratory personnel.
-
Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area and ensure the chemical fume hood is operational to maximize ventilation.[5]
-
Don Full PPE: At a minimum, wear chemical safety goggles, a lab coat, and two pairs of chemically resistant nitrile gloves.[7]
-
Contain the Spill: Do not use a dry brush, as this can create dust. If necessary, place absorbent pads around the spill to define the boundary.
-
Neutralize for Safety: Gently cover the solid spill with a layer of sodium bicarbonate (baking soda).[15] This step does not constitute final disposal but neutralizes the acidic character of the compound, making it safer to handle and reducing the risk of corrosion.[16] A lack of fizzing indicates the neutralization is complete.
-
Collect Waste: Carefully sweep the neutralized mixture and any contaminated debris into a plastic dustpan and transfer it into the designated halogenated solid waste container.[2][5] Avoid any actions that could generate dust.[5]
-
Decontaminate Surfaces: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All used wipes and contaminated materials must be placed in the hazardous waste container.[7]
-
Final Disposal: The sealed container holding the spill residue and cleanup materials must be disposed of through your institution's EHS program or a licensed waste contractor.[17]
References
- Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid.
- Carl ROTH.
- Flinn Scientific.
- ChemicalBook.2-Phenylbenzoic acid(947-84-2).
- Benchchem.
- Braun Research Group.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Physikalisch-Technische Bundesanstalt.
- Taylor & Francis Online. (2007).
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- Fisher Scientific.
- Shell Australia. (2014).
- Lab Manager. (2024). How to Neutralize Chemical Spills.
- AmCham EU. (2023).
- Auburn University.Pharmaceutical Wastes.
- Flinn Scientific.
- GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab.
Sources
- 1. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. shell.com.au [shell.com.au]
- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. capotchem.com [capotchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. fishersci.com [fishersci.com]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. fluoropolymers.eu [fluoropolymers.eu]
- 14. ptb.de [ptb.de]
- 15. gmpplastic.com [gmpplastic.com]
- 16. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 17. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
